molecular formula C102H182N24O22 B611025 STAD 2

STAD 2

Numéro de catalogue: B611025
Poids moléculaire: 2096.7 g/mol
Clé InChI: FREADERNJMYCAI-LLUHBCIQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

STAD-2 is a cell permeable akap disruptor, selectively binding to pka-rii and blocking the interaction of pka-ri with aka

Propriétés

IUPAC Name

(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H182N24O22/c1-62(2)55-76(120-90(135)74(40-26-33-47-106)116-88(133)72(38-24-31-45-104)113-82(128)61-148-54-53-147-52-51-146-50-49-108)91(136)110-67(11)85(130)115-73(39-25-32-46-105)89(134)122-80(59-70-35-21-20-22-36-70)94(139)121-79(58-65(7)8)95(140)124-83(66(9)10)98(143)123-81(60-127)97(142)126-102(15)43-29-19-17-16-18-28-42-101(14,99(144)111-68(12)86(131)118-77(56-63(3)4)92(137)114-71(84(109)129)37-23-30-44-103)125-96(141)75(41-27-34-48-107)117-93(138)78(57-64(5)6)119-87(132)69(13)112-100(102)145/h16-17,20-22,35-36,62-69,71-81,83,127H,18-19,23-34,37-61,103-108H2,1-15H3,(H2,109,129)(H,110,136)(H,111,144)(H,112,145)(H,113,128)(H,114,137)(H,115,130)(H,116,133)(H,117,138)(H,118,131)(H,119,132)(H,120,135)(H,121,139)(H,122,134)(H,123,143)(H,124,140)(H,125,141)(H,126,142)/b17-16+/t67-,68-,69-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,83-,101-,102-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREADERNJMYCAI-LLUHBCIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)N1)(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)COCCOCCOCCN)(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)CCCCN)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@](CCC/C=C/CCC[C@](C(=O)N1)(C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)COCCOCCOCCN)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)CCCCN)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H182N24O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2096.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of STAT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Signal Transducer and Activator of Transcription 2 (STAT2), a critical protein in the type I and type III interferon (IFN) signaling pathways. Given the initial query for "STAD 2," this document proceeds under the strong likelihood that the intended subject was the well-researched STAT2 protein, a key player in innate immunity.

Core Mechanism of Action: The Canonical IFN/JAK-STAT Pathway

STAT2 is an essential transcription factor involved in the cellular response to type I (e.g., IFN-α, IFN-β) and type III (IFN-λ) interferons, which are crucial for antiviral defense.[1][2][3] The canonical mechanism of action involves the JAK-STAT signaling cascade, culminating in the transcriptional activation of hundreds of Interferon-Stimulated Genes (ISGs) that establish an antiviral state within the cell.[4][5]

The process unfolds as follows:

  • Ligand Binding and Kinase Activation : Type I interferons bind to the interferon-alpha/beta receptor (IFNAR), a heterodimeric receptor consisting of IFNAR1 and IFNAR2 subunits. This binding event brings the receptor-associated Janus kinases, TYK2 and JAK1, into close proximity, leading to their trans-phosphorylation and activation.[1][3][4]

  • STAT Recruitment and Phosphorylation : Activated TYK2 and JAK1 phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits.[1][3] These phosphorylated sites serve as docking stations for the recruitment of cytoplasmic STAT1 and STAT2 proteins.[1][4] Upon binding to the receptor complex, STAT2 is phosphorylated on a critical tyrosine residue, Y690.[1][3][6] The phosphorylation of STAT1 is notably dependent on the presence of STAT2.[6]

  • ISGF3 Complex Formation : Phosphorylated STAT1 and STAT2 dissociate from the receptor and form a stable heterodimer.[4][7][8] This STAT1:STAT2 dimer then associates with a third protein, Interferon Regulatory Factor 9 (IRF9), to form a heterotrimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[4][5][9][10]

  • Nuclear Translocation and Gene Transcription : The ISGF3 complex translocates from the cytoplasm into the nucleus.[1][4][9] Within the nucleus, ISGF3 binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) located in the promoters of ISGs.[4][9][10] While STAT1 and IRF9 are responsible for direct DNA binding, the transactivation domain (TAD) of STAT2 is crucial for recruiting transcriptional co-activators, such as p300/CBP, to initiate the transcription of target genes.[1][10]

Visualization of the Canonical STAT2 Signaling Pathway

STAT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNAR1/2 Receptor JAK1 JAK1 IFNAR->JAK1 2. Activation TYK2 TYK2 IFNAR->TYK2 2. Activation STAT1 STAT1 IFNAR->STAT1 3. Recruitment STAT2 STAT2 IFNAR->STAT2 3. Recruitment JAK1->IFNAR Phosphorylates JAK1->STAT1 4. Phosphorylation JAK1->STAT2 4. Phosphorylation TYK2->IFNAR Phosphorylates TYK2->STAT1 4. Phosphorylation TYK2->STAT2 4. Phosphorylation pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex (pSTAT1:pSTAT2:IRF9) pSTAT1->ISGF3 5. Complex Formation pSTAT2->ISGF3 5. Complex Formation IRF9 IRF9 IRF9->ISGF3 5. Complex Formation ISRE ISRE (DNA) ISGF3->ISRE 6. Nuclear Translocation & DNA Binding ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG 7. Gene Transcription IFN Type I/III Interferon IFN->IFNAR 1. Binding CoIP_Workflow start 1. IFN-Stimulated Cell Lysate preclear 2. Pre-clear with Protein A/G Beads start->preclear ip 3. Incubate with anti-STAT2 Antibody preclear->ip capture 4. Capture with Protein A/G Beads ip->capture wash 5. Wash Beads (3-5x) capture->wash elute 6. Elute Proteins (Boil in Sample Buffer) wash->elute analysis 7. SDS-PAGE & Western Blot Analysis elute->analysis probe Probe Blots for: - STAT1 - IRF9 analysis->probe

References

Part 1: Stapled AKAP Disruptor 2 (STAD-2)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis reveals that "STAD 2" can refer to two distinct molecules in biomedical research: the synthetic peptide Stapled AKAP Disruptor 2 (STAD-2) and the adaptor protein Signal-transducing adaptor protein-2 (STAP-2) . This guide will delve into the core biological targets and mechanisms of action for both entities, adhering to the specified requirements for data presentation, experimental protocols, and visualizations for a scientific audience.

STAD-2 is a synthetic, cell-permeable peptide engineered to selectively disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory subunit II (RII) of Protein Kinase A (PKA).[1][2] This disruption has significant implications for cellular signaling, and STAD-2 has also demonstrated unexpected antimalarial properties through a PKA-independent mechanism.[2]

Primary Biological Target: Protein Kinase A Regulatory Subunit II (PKA-RII)

The principal biological target of STAD-2 is the docking/dimerization (D/D) domain of the PKA-RII subunit.[1] STAD-2 was designed to mimic the conserved amphipathic helix of AKAPs that binds to this domain, thereby acting as a competitive inhibitor of the PKA-RII-AKAP interaction.[1]

MoleculeTargetBinding Affinity (Kd)
STAD-2PKA-RII6.2 nM[2]

The canonical cAMP/PKA signaling pathway is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. AKAPs spatially and temporally regulate PKA signaling by tethering the holoenzyme to specific subcellular locations. STAD-2 disrupts this localization, thereby attenuating the phosphorylation of specific substrates by PKA.

PKA_Signaling_and_STAD2_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal GPCR GPCR Signal->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA_Holoenzyme PKA Holoenzyme (R2C2) cAMP->PKA_Holoenzyme Binds PKA_C PKA Catalytic Subunit PKA_Holoenzyme->PKA_C Releases PKA_RII PKA-RII (D/D Domain) PKA_Holoenzyme->PKA_RII Substrate Substrate PKA_C->Substrate Phosphorylates AKAP AKAP AKAP->PKA_RII Binds STAD2 STAD-2 STAD2->PKA_RII Inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Caption: PKA signaling and STAD-2 inhibition.

1. Synthesis of STAD-2 (Hydrocarbon Stapling): STAD-2 is synthesized using solid-phase peptide synthesis (SPPS) incorporating non-natural amino acids with olefinic side chains at specific positions (e.g., i, i+4).[1] Following cleavage from the resin, the peptide undergoes ring-closing metathesis using a Grubbs catalyst to form the hydrocarbon "staple" that constrains the peptide into an alpha-helical conformation.[1] The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Fluorescence Polarization (FP) Assay for Binding Affinity: This assay is used to quantify the binding of STAD-2 to PKA-RII.

  • Principle: A fluorescently labeled peptide corresponding to the AKAP binding domain (the probe) is incubated with the PKA-RII protein. The binding of the large protein to the small probe causes a decrease in the tumbling rate of the probe, resulting in an increase in fluorescence polarization.

  • Method:

    • A constant concentration of the fluorescent probe and PKA-RII are incubated in a suitable buffer.

    • Increasing concentrations of unlabeled STAD-2 are added as a competitor.

    • The fluorescence polarization is measured at each concentration of STAD-2.

    • The data is fitted to a competitive binding equation to determine the IC50, from which the Ki and subsequently the Kd can be calculated.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Fluorescent Probe, PKA-RII, and STAD-2 dilutions Start->Prepare_Reagents Incubate Incubate Probe and PKA-RII with varying [STAD-2] Prepare_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Plot Data and Calculate IC50, Ki, and Kd Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Fluorescence Polarization Assay Workflow.

Secondary Target (Antimalarial Activity)

STAD-2 exhibits antimalarial activity, particularly against the parasite Plasmodium falciparum, through a mechanism that is independent of PKA.[2] The exact molecular target responsible for this effect is still under investigation, but it has been shown that STAD-2 selectively permeates malaria-infected red blood cells and induces lysis.[1]

Part 2: Signal-transducing adaptor protein-2 (STAP-2)

STAP-2 is a cellular adaptor protein that plays a crucial role in modulating various signaling pathways, particularly in the context of the immune system and cancer.[3][4] It contains a pleckstrin homology (PH) domain, an SH2-like domain, and a proline-rich C-terminal region.[3][4] Unlike the synthetic peptide, STAP-2 does not have a single biological target but rather functions as a scaffold, interacting with multiple proteins to regulate signal transduction.

Core Biological Targets and Interacting Partners

STAP-2's function is dictated by its interactions with various signaling molecules.

Interacting PartnerSignaling PathwayCellular Function
STAT3, STAT5Cytokine Signaling (e.g., JAK/STAT)Regulation of gene expression, T-cell function[3][4]
MyD88, IKK-α/βToll-like Receptor 4 (TLR4) SignalingInnate immunity, inflammation[3]
Epidermal Growth Factor Receptor (EGFR)Growth Factor SignalingCell proliferation, survival in cancer[5]

1. Modulation of JAK/STAT Signaling: STAP-2 interacts with STAT3 and STAT5, key transcription factors in cytokine signaling.[3] This interaction can modulate the expression of genes involved in immune cell function.

STAP2_STAT_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates pSTAT pSTAT3/5 STAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates & Regulates STAP2 STAP-2 STAP2->STAT Interacts & Modulates STAP2_EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ubiquitination Ubiquitination EGFR->Ubiquitination Downstream_Signaling Downstream Signaling (AKT, ERK) EGFR->Downstream_Signaling Activates STAP2 STAP-2 c_CBL c-CBL STAP2->c_CBL Inhibits c_CBL->EGFR Mediates Degradation Proteasomal Degradation Ubiquitination->Degradation

References

STAD-2: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of STAD-2, a stapled peptide inhibitor of the A-Kinase Anchoring Protein (AKAP) interaction with the regulatory subunit II (RII) of Protein Kinase A (PKA). STAD-2 was developed as a chemical tool to investigate the spatial and temporal regulation of PKA signaling. This guide details the discovery, mechanism of action, and a generalized protocol for the synthesis of STAD-2. Furthermore, it outlines key experimental procedures for its characterization and discusses its dual functionality as both a disruptor of PKA-AKAP interactions and an antimalarial agent with a PKA-independent mechanism of action.

Introduction

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase involved in a myriad of cellular processes. The specificity of PKA signaling is, in large part, governed by its subcellular localization, which is orchestrated by A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific cellular compartments, thereby positioning the kinase in proximity to its substrates. The disruption of these PKA-AKAP interactions has emerged as a valuable strategy for elucidating the roles of localized PKA signaling in various physiological and pathological conditions.

STAD-2 is a chemically constrained, or "stapled," peptide designed to mimic the helical domain of AKAPs that binds to the docking and dimerization (D/D) domain of the PKA-RII subunit. This modification enhances the peptide's helicity, proteolytic resistance, and cell permeability compared to its linear counterpart, making it a potent and selective tool for studying PKA signaling.

Discovery and Mechanism of Action

STAD-2 was designed as a high-affinity disruptor of the PKA-RII-AKAP interaction.[1] Its design is based on the conserved amphipathic helix of AKAPs that mediates binding to the PKA regulatory subunits.

Primary Mechanism: PKA-AKAP Disruption

The primary mechanism of action of STAD-2 is the competitive inhibition of the binding of AKAPs to the RII subunits of PKA. By occupying the AKAP binding site on the PKA-RII D/D domain, STAD-2 displaces AKAPs, leading to the delocalization of PKA and subsequent attenuation of localized signaling events.

Secondary Mechanism: Antimalarial Activity

Interestingly, STAD-2 has been shown to exhibit potent antimalarial activity against the blood stage of Plasmodium falciparum.[2] This activity is independent of PKA, as STAD-2 does not directly interact with either human or parasite PKA within the infected red blood cell. The proposed mechanism involves the selective permeation of STAD-2 into infected erythrocytes, leading to rapid parasite killing, possibly through cell lysis.[2]

Quantitative Data

The following table summarizes the key quantitative data reported for STAD-2.

ParameterValueAssay MethodReference
Binding Affinity (Kd) 6.2 nMFluorescence Polarization[1]
Antimalarial Activity (IC50) ~1 µMIn vitro P. falciparum growth inhibition[2]
Molecular Weight 2096.68 g/mol Mass Spectrometry[1]

Synthesis of STAD-2

STAD-2 is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) followed by a ring-closing metathesis (RCM) reaction to introduce the hydrocarbon staple.[3]

Peptide Sequence

The amino acid sequence of STAD-2 is: KKLAKFLVSXALKXALK

Where:

  • X represents the non-natural amino acid (S)-2-(4-pentenyl)alanine.

  • The staple is formed between the two 'X' residues.[1]

  • Lys-1 is modified with an NH2-PEG3-CH2-CO- group to improve solubility.[1]

General Synthesis Protocol
  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support resin (e.g., Rink amide resin) using standard Fmoc chemistry. The Fmoc-protected amino acids, including the non-natural amino acid (S)-2-(4-pentenyl)alanine, are sequentially coupled to the growing peptide chain.

  • Ring-Closing Metathesis (RCM): Following the completion of the linear peptide sequence, the resin-bound peptide is treated with a Grubbs I catalyst to facilitate the RCM reaction between the two pentenyl side chains, forming the hydrocarbon staple.[3]

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Experimental Protocols

Fluorescence Polarization Assay for PKA-RII Binding

This assay is used to determine the binding affinity of STAD-2 for the PKA-RII subunit.

  • Reagents:

    • Purified PKA-RIIα protein.

    • A fluorescently labeled peptide probe known to bind PKA-RIIα (e.g., FITC-labeled AKAP peptide).

    • STAD-2 peptide.

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • Procedure:

    • A fixed concentration of the fluorescently labeled peptide is incubated with varying concentrations of the PKA-RIIα protein in the assay buffer.

    • To determine the inhibitory constant (Ki) of STAD-2, a fixed concentration of PKA-RIIα and the fluorescent probe are incubated with a serial dilution of STAD-2.

    • The fluorescence polarization is measured using a suitable plate reader.

    • The data are analyzed to calculate the dissociation constant (Kd) or the inhibitory constant (Ki).

Plasmodium falciparum Permeability and Localization Assay

This protocol is designed to assess the uptake and subcellular localization of STAD-2 in P. falciparum-infected red blood cells.

  • Reagents:

    • Synchronized culture of P. falciparum-infected red blood cells.

    • FITC-conjugated STAD-2.

    • Hoechst 33342 nuclear stain.

    • Culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II).

  • Procedure:

    • Permeability (Flow Cytometry):

      • Incubate infected red blood cells with FITC-conjugated STAD-2 at a final concentration of 1 µM for a specified time (e.g., 6 hours).[2]

      • Stain the cells with Hoechst 33342 to differentiate infected from uninfected cells.

      • Analyze the cell population by flow cytometry to quantify the uptake of FITC-STAD-2 in infected versus uninfected cells.

    • Localization (Fluorescence Microscopy):

      • Treat infected red blood cells with FITC-conjugated STAD-2.

      • Stain with Hoechst 33342.

      • Visualize the cells using a fluorescence microscope to determine the subcellular localization of STAD-2 within the infected red blood cell and the parasite.

Visualizations

Signaling Pathway Diagram

STAD2_Mechanism cluster_PKA PKA Holoenzyme PKA_R PKA-RII PKA_C Catalytic Subunit Substrate Substrate PKA_C->Substrate Phosphorylation AKAP AKAP AKAP->PKA_R Binding AKAP->PKA_R STAD2 STAD-2 STAD2->PKA_R Competitive Binding PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate

Caption: STAD-2 competitively inhibits AKAP binding to PKA-RII.

Experimental Workflow: Synthesis

STAD2_Synthesis_Workflow start Start: Rink Amide Resin spps Fmoc Solid-Phase Peptide Synthesis start->spps rcm Ring-Closing Metathesis (Grubbs I Catalyst) spps->rcm cleavage Cleavage and Deprotection (TFA) rcm->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (HPLC, MS) purification->analysis end Final Product: STAD-2 analysis->end

Caption: Workflow for the synthesis of STAD-2.

Logical Relationship: Dual Activity

STAD2_Dual_Activity cluster_PKA_pathway PKA Signaling Pathway cluster_Malaria Malaria Parasite STAD2 STAD-2 PKA_RII PKA-RII STAD2->PKA_RII Disrupts Interaction iRBC Infected Red Blood Cell STAD2->iRBC Selective Permeation AKAP AKAP PKA_RII->AKAP Interaction Parasite Plasmodium falciparum iRBC->Parasite hosts iRBC->Parasite Lysis leads to death of

Caption: Dual activity of STAD-2.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of STAD-2, a potent and selective stapled peptide disruptor of the Protein Kinase A (PKA) regulatory subunit II (RII) interaction with A-Kinase Anchoring Proteins (AKAPs). We delve into the core aspects of STAD-2 and its analogs, including their mechanism of action, structure-activity relationships, and the experimental methodologies used for their synthesis and biological evaluation. This document is intended to be a valuable resource for researchers and drug development professionals working on the modulation of PKA signaling pathways.

Introduction: Targeting PKA-AKAP Interaction with STAD-2

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in a myriad of cellular processes by phosphorylating a wide range of substrates. The specificity of PKA signaling is largely achieved through its compartmentalization within the cell, a process mediated by A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific subcellular locations, thereby creating localized signaling hubs.

The interaction between PKA and AKAPs is a critical regulatory mechanism, and its disruption has emerged as a promising therapeutic strategy for various diseases, including cancer and cardiovascular disorders. STAD-2 is a hydrocarbon-stapled peptide designed to selectively disrupt the interaction between the dimeric docking/dimerization (D/D) domain of PKA-RII and the PKA-binding helix of AKAPs.[1] Its high affinity and selectivity for PKA-RII make it a valuable tool for studying the physiological roles of RII-anchored PKA and a promising lead for drug development.

STAD-2 Related Compounds and Analogs

The development of STAD-2 has spurred the creation of a series of related compounds and analogs aimed at refining selectivity, potency, and cellular activity.

The STAD Series: STAD-1, STAD-2, and STAD-3

The initial series of Stapled Anchoring Disruptors (STADs) were developed from a peptide sequence derived from an AKAP.[1] Hydrocarbon stapling was employed to constrain the peptide into an alpha-helical conformation, enhancing its binding affinity and cell permeability.

  • STAD-1, STAD-2, and STAD-3 are analogs with the hydrocarbon staple positioned at different locations along the peptide backbone.[1]

  • STAD-2 emerged as a highly potent and selective disruptor for PKA-RII, with a dissociation constant (Kd) of 6.2 nM.[1][2][3]

STAD-2 Analogs: Probing Structure-Activity Relationships

To elucidate the key residues responsible for the binding affinity and selectivity of STAD-2, an alanine scan was performed, systematically replacing each amino acid with alanine.[1] This library of STAD-2 analogs has been instrumental in defining the structure-activity relationship (SAR) for PKA-RII binding.

RI-STADs: Targeting the PKA-RI Isoform

While most AKAPs are RII-selective, some interact with the RI isoform of PKA. To target this interaction, RI-selective Stapled Anchoring Disruptors (RI-STADs) were developed.[4] These compounds provide a means to specifically investigate the roles of RI-anchored PKA.

CSTADs: Expanding the Target Scope to PKC

Some AKAPs also scaffold other kinases, such as Protein Kinase C (PKC). To explore this aspect of AKAP signaling, CSTADs were developed as stapled peptides that disrupt the interaction between PKC and AKAPs.[5]

Quantitative Data Summary

The binding affinities of STAD-2 and its key analogs for the PKA regulatory subunits are summarized in the table below. This data is crucial for comparing the potency and selectivity of these compounds.

CompoundSequence (X = (S)-2-(4-pentenyl)alanine, staple between X)TargetKd (nM)Reference
STAD-2 KKLAKFLVSX ALKX ALKPKA-RIIα6.2[1][2][3]
PKA-RIα>1000[1]
STAD-1 KKLAKFLX SALKX ALKPKA-RIIα2.0[1]
PKA-RIα>1000[1]
STAD-3 KKLAKFLVSALKX ALKX PKA-RIIα2.1[1]
PKA-RIα>1000[1]
STAD-2 (Alanine Scan Analogs) Various single alanine substitutions of STAD-2PKA-RIIα, RIIβ, RIα, RIβSee original publication for detailed values[1]

Structure-Activity Relationship (SAR)

The alanine scan of STAD-2 provided significant insights into the residues critical for its interaction with PKA-RII.[1]

  • Hydrophobic Residues are Crucial: Alanine substitution of the hydrophobic residues (Leucine, Isoleucine, Valine) that form the core binding interface with the hydrophobic groove of the PKA-RII D/D domain resulted in a significant loss of binding affinity.

  • Charged Residues Contribute to Selectivity: The charged residues on the solvent-exposed face of the peptide helix appear to play a role in isoform selectivity.

  • Staple Position is Important: The position of the hydrocarbon staple influences the overall helicity and binding affinity of the peptide.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of STAD-2 and its analogs.

Synthesis of Stapled Peptides

STAD-2 and its analogs are synthesized using solid-phase peptide synthesis (SPPS) followed by a ring-closing metathesis (RCM) reaction to form the hydrocarbon staple.

Protocol:

  • Peptide Synthesis: Peptides are synthesized on a solid support using standard Fmoc/tBu chemistry. The non-natural amino acid (S)-2-(4-pentenyl)alanine (S5) is incorporated at the desired positions for stapling.[6][7]

  • Ring-Closing Metathesis (RCM): The resin-bound peptide is treated with a Grubbs I catalyst in an appropriate solvent (e.g., dichloroethane) to catalyze the formation of the hydrocarbon staple between the two S5 residues.[6][7]

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a solution-based technique used to measure the binding affinity between a fluorescently labeled peptide and a protein.

Protocol:

  • Reagents:

    • Fluorescently labeled peptide (e.g., FITC-STAD-2)

    • Purified PKA regulatory subunit (RIα, RIIα, etc.)

    • Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% Surfactant P20, pH 7.4).[8]

  • Procedure:

    • A fixed concentration of the fluorescently labeled peptide (e.g., 10 nM) is incubated with increasing concentrations of the PKA regulatory subunit in a microplate.[8]

    • The plate is incubated at room temperature for 30 minutes to reach equilibrium.[8]

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the protein concentration.

    • The dissociation constant (Kd) is determined by fitting the data to a one-site binding model using non-linear regression.[8]

Immunoprecipitation (IP) for In-Cell Interaction

IP is used to confirm the interaction between the stapled peptide and PKA-RII within a cellular context.

Protocol:

  • Cell Treatment: Cells are treated with a biotinylated version of the STAD peptide (e.g., 5 µM) for a specified time (e.g., 8 hours).[6][9]

  • Cell Lysis: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with avidin-coated beads to pull down the biotinylated peptide and any interacting proteins.

  • Washing: The beads are washed several times to remove non-specific binding proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of PKA-RII is detected by Western blotting using a specific antibody.[6][9]

Cell-Based PKA Activity Assay

This assay measures the ability of STAD compounds to inhibit PKA-mediated phosphorylation in living cells. One common method involves monitoring the phosphorylation of the transcription factor CREB.

Protocol:

  • Cell Culture and Treatment: Cells are serum-starved and then pre-treated with the STAD compound or a control.

  • PKA Activation: PKA is activated by treating the cells with an adenylyl cyclase activator, such as forskolin (e.g., 50 µM).[9][10]

  • Cell Lysis and Western Blotting: Cells are lysed, and the phosphorylation of CREB at Serine 133 is assessed by Western blotting using a phospho-specific antibody. Total CREB levels are also measured as a loading control.[9][10]

  • Alternative Readouts: Other methods to measure PKA activity include using PKA-specific kinase activity kits or genetically encoded reporters like AKAR4.[9]

Signaling Pathways and Experimental Workflows

Visual representations of the key biological and experimental processes are provided below using Graphviz.

PKA_AKAP_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Signal Hormone/Neurotransmitter GPCR GPCR Signal->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_holo Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holo binds & activates AKAP AKAP AKAP->PKA_holo anchors PKA_R PKA-RII Dimer AKAP->PKA_R PKA_holo->PKA_R dissociates PKA_C Active PKA Catalytic Subunit PKA_holo->PKA_C Substrate Substrate PKA_C->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate STAD2 STAD-2 STAD2->PKA_R binds & disrupts AKAP interaction Stapled_Peptide_Synthesis start Start spps Solid-Phase Peptide Synthesis (Fmoc/tBu) start->spps rcm Ring-Closing Metathesis (Grubbs Catalyst) spps->rcm cleavage Cleavage & Deprotection (TFA) rcm->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization end Final Product characterization->end Experimental_Workflow compound STAD-2 Analog fp_assay Fluorescence Polarization (Binding Affinity - Kd) compound->fp_assay ip_assay Immunoprecipitation (In-cell Interaction) compound->ip_assay cell_assay Cell-Based Assay (PKA Activity Inhibition) compound->cell_assay sar Structure-Activity Relationship Analysis fp_assay->sar cell_assay->sar

References

An In-depth Technical Guide to STAD-2: A Stapled Peptide Disruptor of PKA-AKAP Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STAD-2, a synthetic stapled peptide that acts as a potent and selective disruptor of the interaction between Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). This guide delves into its mechanism of action, the underlying signaling pathway, detailed experimental protocols for its study, and quantitative data regarding its binding affinity.

Core Concept: Disrupting PKA Signaling with STAD-2

Cyclic AMP (cAMP)-dependent protein kinase (PKA) is a crucial enzyme involved in a multitude of cellular processes. The specificity of PKA signaling is achieved through its localization to distinct subcellular compartments, a process mediated by A-Kinase Anchoring Proteins (AKAPs). AKAPs bind to the regulatory (R) subunits of the PKA holoenzyme, tethering it to specific locations and thereby ensuring the phosphorylation of nearby substrates.

STAD-2 is a chemically constrained, or "stapled," peptide designed to mimic the amphipathic α-helix of AKAPs that is responsible for binding to the docking/dimerization (D/D) domain of PKA regulatory subunits.[1] By competitively inhibiting this interaction, STAD-2 effectively displaces PKA from its anchoring sites, disrupting the spatial and temporal regulation of PKA signaling.[1] This makes STAD-2 a valuable tool for investigating the physiological roles of PKA-AKAP complexes and a potential therapeutic agent for diseases characterized by aberrant PKA signaling.

The PKA-AKAP Signaling Pathway and STAD-2's Point of Intervention

The canonical PKA signaling pathway begins with the activation of G-protein coupled receptors (GPCRs), leading to the production of the second messenger cAMP by adenylyl cyclase. Four molecules of cAMP bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits then phosphorylate serine and threonine residues on target proteins. AKAPs provide a scaffold that brings PKA in close proximity to its substrates, enhancing the efficiency and specificity of this phosphorylation.

STAD-2 intervenes at the critical juncture of PKA localization. It specifically targets the D/D domain of the PKA-RII subunit, preventing AKAPs from binding and anchoring the PKA holoenzyme. This disruption leads to the delocalization of PKA and a subsequent reduction in the phosphorylation of substrates at specific subcellular locations.

PKA_AKAP_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Signal Signal (e.g., Hormone) GPCR GPCR Signal->GPCR 1. Binding AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP 3. Production PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive 4. Binding PKA_active Active Catalytic Subunits (C) PKA_inactive->PKA_active 5. Activation Substrate Substrate PKA_active->Substrate 6. Phosphorylation Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cellular Response AKAP AKAP AKAP->PKA_inactive Anchoring STAD2 STAD-2 STAD2->PKA_inactive Disruption

PKA-AKAP signaling pathway and STAD-2 intervention.

Quantitative Data: Binding Affinity of STAD-2

STAD-2 exhibits a high affinity and selectivity for the RII isoforms of PKA. The binding affinity is typically determined using a fluorescence polarization assay. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.

CompoundPKA RIIα (Kd, nM)PKA RIIβ (Kd, nM)
STAD-2 3575
Analog L16A283557

Data sourced from a study investigating PKA-RII specificity using STAD-2 analogs.[1]

Experimental Protocols

Synthesis and Purification of STAD-2

STAD-2 is a stapled peptide, and its synthesis involves solid-phase peptide synthesis (SPPS) followed by a ring-closing metathesis reaction to create the hydrocarbon "staple."

a. Solid-Phase Peptide Synthesis (SPPS):

  • Resin: Rink Amide resin is commonly used.

  • Chemistry: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for the protection of the α-amino group of the amino acids.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups are used. Non-natural amino acids containing pentenyl groups are incorporated at specific positions to facilitate the stapling reaction.

  • Coupling: Amino acids are activated using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine).

  • Deprotection: The Fmoc group is removed using a solution of piperidine in a solvent like NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide).

  • Cleavage: Once the peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

b. Ring-Closing Metathesis:

  • The cleaved peptide containing the two pentenyl side chains is dissolved in a suitable solvent.

  • A Grubbs' catalyst (e.g., Grubbs' first generation catalyst) is added to initiate the metathesis reaction, which forms a covalent bond between the two alkene side chains, creating the hydrocarbon staple.

c. Purification:

  • The crude stapled peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is typically used.

  • Solvents: A gradient of water (solvent A) and acetonitrile (solvent B), both containing 0.1% TFA, is used for elution.

  • Detection: The peptide is detected by monitoring the absorbance at 220 nm or 280 nm.

  • The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product.

Synthesis_Workflow start Start: Rink Amide Resin spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry - Incorporation of pentenyl alanines start->spps cleavage Cleavage from Resin - TFA cocktail spps->cleavage metathesis Ring-Closing Metathesis - Grubbs' Catalyst cleavage->metathesis purification RP-HPLC Purification - C18 column - Water/Acetonitrile gradient metathesis->purification lyophilization Lyophilization purification->lyophilization end Pure STAD-2 Peptide lyophilization->end

Workflow for the synthesis and purification of STAD-2.
Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the change in the polarization of fluorescently labeled STAD-2 upon binding to the PKA regulatory subunit. The larger complex tumbles more slowly in solution, leading to an increase in fluorescence polarization.

  • Reagents:

    • Fluorescently labeled STAD-2 (e.g., with 5(6)-FAM).

    • Purified full-length human PKA R-subunit isoforms (RIIα and RIIβ).

    • Assay buffer (e.g., 20 mM MOPS pH 7, 150 mM NaCl, 0.005% (v/v) CHAPS).

  • Procedure:

    • A constant, low concentration (e.g., 0.5 nM) of fluorescently labeled STAD-2 is added to the wells of a microplate.

    • Increasing concentrations of the PKA R-subunit isoform are added to the wells.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the concentration of the PKA R-subunit.

    • The data is fitted to a one-site binding equation to determine the dissociation constant (Kd).

Role in Disease and Therapeutic Potential

The disruption of PKA-AKAP signaling has been implicated in various diseases, including cardiovascular disorders, neurological conditions, and cancer. By providing a means to selectively interfere with this interaction, STAD-2 serves as a powerful research tool to dissect the roles of localized PKA signaling in these pathologies.

Furthermore, STAD-2 has been investigated for its antimalarial properties. Interestingly, its activity against Plasmodium falciparum appears to be independent of PKA and is instead attributed to its selective permeability into infected red blood cells, leading to parasite lysis.[2][3] This highlights the potential of stapled peptides as a novel class of therapeutic agents with unique mechanisms of action.

Conclusion

STAD-2 is a well-characterized stapled peptide that provides a robust method for the selective disruption of PKA-AKAP interactions. Its high affinity for the PKA-RII subunit makes it an invaluable tool for cell biologists and pharmacologists studying the intricacies of PKA signaling. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize STAD-2 in their investigations and to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for STAD-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two distinct molecules often abbreviated as "STAD-2": Stapled AKAP Disruptor 2 (STAD-2) , a synthetic peptide, and Signal-transducing adaptor protein-2 (STAP-2) , an intracellular adaptor protein. This document details their respective roles in cellular signaling, provides experimental protocols for their study, and presents key quantitative data.

Part 1: Stapled AKAP Disruptor 2 (STAD-2)

Introduction: Stapled AKAP Disruptor 2 (STAD-2) is a cell-permeable, hydrocarbon-stapled peptide designed to selectively disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory subunit II (RII) of Protein Kinase A (PKA).[1][2][3] By mimicking the amphipathic α-helix of AKAPs, STAD-2 competitively binds to the docking and dimerization (D/D) domain of PKA-RII, thereby displacing AKAPs and disrupting the spatial and temporal regulation of PKA signaling.[2][4][5] This targeted disruption makes STAD-2 a valuable tool for investigating the physiological roles of AKAP-mediated PKA signaling and as a potential therapeutic agent, notably in malaria.[2][6]

Quantitative Data Summary
ParameterValueTargetMethodReference
Binding Affinity (Kd) 6.2 nMHuman PKA-RIIFluorescence Polarization[7]
31 nMHuman PKA-RIIαNot Specified[3]
64 nMHuman PKA-RIIβNot Specified[3]
Antimalarial Activity (IC50) ≈ 1 µMP. falciparum (late-stage)Flow Cytometry[2][6]
≈ 1.5 µMP. falciparum (ring-stage)Flow Cytometry[6]
Signaling Pathway

STAD-2 intervenes in the canonical PKA signaling pathway by preventing the localization of PKA to specific subcellular compartments by AKAPs.

STAD2_PKA_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Hormone Hormone Receptor GPCR Hormone->Receptor binds AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA_holo Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holo binds PKA_R PKA-RII (Regulatory Subunit) PKA_holo->PKA_R releases PKA_C PKA-C (Catalytic Subunit) PKA_holo->PKA_C Substrate Substrate PKA_C->Substrate phosphorylates AKAP AKAP AKAP->PKA_R anchors STAD2 STAD-2 STAD2->PKA_R disrupts pSubstrate Phosphorylated Substrate Substrate->pSubstrate STAD2_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays synthesis Fmoc Solid-Phase Peptide Synthesis stapling Ring-Closing Metathesis (Grubbs I Catalyst) synthesis->stapling purification HPLC Purification stapling->purification fp_assay Fluorescence Polarization (Binding Affinity - Kd) purification->fp_assay permeability Permeability Assay (FITC-STAD-2 & Flow Cytometry) purification->permeability viability Antimalarial Assay (IC50 Determination) permeability->viability STAP2_TLR4_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits STAP2 STAP-2 MyD88->STAP2 binds IKK IKK-α/β MyD88->IKK alternative pathway via STAP-2 STAP2->IKK binds NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases Gene Inflammatory Gene Expression NFkB->Gene translocates & activates STAP2_STAT3_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Brk Brk (Tyrosine Kinase) STAP2 STAP-2 Brk->STAP2 binds & phosphorylates STAT3 STAT3 Brk->STAT3 phosphorylates (enhanced by STAP-2) STAP2->STAT3 binds pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Gene Gene Expression (Cell Proliferation) pSTAT3_dimer->Gene translocates & activates STAP2_Workflow cluster_molecular Molecular & Cellular Biology cluster_interaction Protein Interaction Analysis cluster_functional Functional Pathway Analysis cloning Plasmid Construction (e.g., Myc-STAP-2) transfection Cell Transfection (Overexpression or siRNA) cloning->transfection co_ip Co-Immunoprecipitation & Western Blot transfection->co_ip luciferase Luciferase Reporter Assay (Transcriptional Activity) transfection->luciferase cytokine Cytokine Measurement (ELISA) transfection->cytokine

References

Application Notes and Protocols: STAD-2 Treatment of HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on "STAD 2": Initial research indicates that "this compound" is not a recognized cell line. Instead, STAD-2, or Stapled AKAP Disruptor 2, is a cell-permeable stapled peptide that acts as an A-Kinase Anchoring Protein (AKAP) disruptor.[1][2] It functions by selectively binding to the regulatory subunits of Protein Kinase A (PKA) and blocking their interaction with AKAPs.[1][3][4] This disruption interferes with the spatial and temporal regulation of PKA signaling, a pathway implicated in the progression of various cancers, including cervical cancer.[5][6]

These application notes, therefore, detail the treatment of the human cervical adenocarcinoma cell line, HeLa , with the STAD-2 molecule. HeLa is a widely used and well-characterized cell line, making it a suitable model for studying the effects of PKA signaling disruption.[7][8][9][10]

Overview of STAD-2 and its Mechanism of Action in Cancer

STAD-2 is a synthetic peptide designed to mimic the AKAP binding domain, thereby competitively inhibiting the interaction between PKA and its anchoring proteins.[1][3] AKAPs are crucial scaffolding proteins that localize PKA to specific subcellular compartments, ensuring the precise phosphorylation of downstream targets. By disrupting this localization, STAD-2 can modulate PKA-mediated signaling pathways that are often dysregulated in cancer cells, affecting processes such as cell proliferation, survival, and apoptosis.[4][6] In the context of cervical cancer, where the cAMP-PKA pathway can play a role in tumor progression, STAD-2 presents a targeted therapeutic strategy.[5]

Data Presentation: Expected Outcomes of STAD-2 Treatment on HeLa Cells

The following tables summarize the anticipated quantitative data from key experiments designed to assess the efficacy of STAD-2 treatment on HeLa cells. The specific values are hypothetical and will vary based on experimental conditions.

Table 1: Cell Viability (MTT Assay)

STAD-2 Concentration (µM)Incubation Time (hours)Absorbance (570 nm)% Viability
0 (Control)241.20100%
1241.0587.5%
5240.8066.7%
10240.5545.8%
25240.3025.0%
0 (Control)481.50100%
1481.2583.3%
5480.9060.0%
10480.6040.0%
25480.3523.3%

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

STAD-2 Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)242.5%1.0%
102415.0%5.0%
252435.0%12.0%
0 (Control)483.0%1.5%
104825.0%10.0%
254850.0%20.0%

Table 3: Western Blot Analysis of Key PKA Signaling Proteins

STAD-2 Concentration (µM)Target ProteinNormalized Expression Level (relative to control)
0 (Control)p-CREB (Ser133)1.00
10p-CREB (Ser133)0.45
25p-CREB (Ser133)0.20
0 (Control)Cleaved Caspase-31.00
10Cleaved Caspase-33.50
25Cleaved Caspase-37.00
0 (Control)Bcl-21.00
10Bcl-20.60
25Bcl-20.30

Experimental Protocols

HeLa Cell Culture

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • T-75 culture flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[7]

  • When cells reach 80-90% confluency, subculture them.

  • Aspirate the old medium and wash the cells once with PBS.[10]

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[10]

  • Neutralize the trypsin with 6-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability (MTT) Assay

Materials:

  • HeLa cells

  • 96-well plates

  • STAD-2 (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11][12]

  • Treat the cells with various concentrations of STAD-2 (e.g., 0, 1, 5, 10, 25 µM) for the desired time points (e.g., 24 and 48 hours).[13]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Materials:

  • HeLa cells

  • 6-well plates

  • STAD-2

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates and treat with STAD-2 as described for the MTT assay.

  • After treatment, collect both the adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[14]

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15][16]

  • Analyze the cells by flow cytometry within one hour.[14]

Western Blot Analysis

Materials:

  • HeLa cells

  • 6-well plates

  • STAD-2

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-CREB, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat HeLa cells with STAD-2 in 6-well plates.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[17]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[17]

  • Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

Visualizations

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Ligand Hormone/ Growth Factor GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Bad Bad PKA_active->Bad Phosphorylation CREB CREB PKA_active->CREB Phosphorylation AKAP AKAP AKAP->PKA_inactive Anchors STAD2 STAD-2 STAD2->PKA_inactive Disrupts Anchoring pBad p-Bad Bad->pBad Bcl2 Bcl-2 pBad->Bcl2 Inhibition of pro-apoptotic function Apoptosis Apoptosis pBad->Apoptosis Inhibits Bcl2->Apoptosis Inhibits pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (Proliferation, Survival) pCREB->Gene_Expression

Caption: PKA Signaling Pathway and the Action of STAD-2.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis Culture Culture HeLa Cells (80-90% confluency) Seed Seed cells into multi-well plates Culture->Seed Treat Treat with STAD-2 (various concentrations and times) Seed->Treat MTT MTT Assay (Cell Viability) Treat->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treat->AnnexinV Western Western Blot (Protein Expression) Treat->Western Absorbance Measure Absorbance (570 nm) MTT->Absorbance FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry Chemiluminescence Chemiluminescent Detection Western->Chemiluminescence

Caption: General Experimental Workflow for STAD-2 Treatment.

References

Lack of Publicly Available In Vivo Dosing Information for STAD 2

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for in vivo dosage and administration protocols for a compound designated "STAD 2" have not yielded specific, publicly available data. The term "STAD" appears in scientific literature in two distinct contexts: as an abbreviation for stomach adenocarcinoma and in reference to a synthesized peptide, STAD-2, which acts as a disruptor of A-kinase anchoring proteins (AKAPs)[1][2].

The available information on the STAD-2 peptide focuses on its mechanism of action, which involves interfering with the protein kinase A (PKA) signaling pathway by mimicking the docking sequence of AKAPs[1]. However, specific details regarding its use in in vivo animal models, including dosing regimens, administration routes, and pharmacokinetic profiles, are not detailed in the available literature.

Similarly, while "STAD" as an abbreviation for stomach adenocarcinoma is used in the context of cancer research, it does not refer to a therapeutic agent to be administered[2].

Given the absence of specific in vivo data for a compound explicitly named "this compound," the following application notes and protocols are provided as a general framework. Researchers and drug development professionals should adapt these guidelines based on the specific physicochemical properties, mechanism of action, and preclinical data of their particular compound.

Application Notes and Protocols for In Vivo Studies of a Novel Therapeutic Agent

These notes provide a generalized template for researchers conducting in vivo studies. Specific parameters should be determined through dose-range finding studies and detailed pharmacokinetic and pharmacodynamic assessments.

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and organized for clear interpretation and comparison.

Table 1: Summary of In Vivo Dosing Regimens

Animal ModelCompoundDosing RouteDosage (mg/kg)Dosing FrequencyVehicleObservations
Mouse (e.g., C57BL/6)[Specify Compound]Intravenous (IV)[e.g., 1, 5, 10][e.g., Single dose, Daily][e.g., Saline, 5% DMSO in corn oil][e.g., No adverse effects, Tumor growth inhibition]
Intraperitoneal (IP)[e.g., 5, 10, 20][e.g., Daily, Twice weekly]
Oral (PO)[e.g., 10, 25, 50][e.g., Daily]
Rat (e.g., Sprague Dawley)[Specify Compound]Subcutaneous (SC)[e.g., 2, 10, 20][e.g., Every other day]
Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation of experimental findings.

1. Formulation Preparation

  • Objective: To prepare a stable and biocompatible formulation for in vivo administration.

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), corn oil, 0.5% methylcellulose)

    • Solubilizing agents if required (e.g., DMSO, PEG300, Solutol HS 15)

    • Sterile vials, syringes, and filters (0.22 µm)

  • Protocol:

    • Weigh the required amount of the API.

    • If necessary, first dissolve the API in a minimal amount of a solubilizing agent like DMSO.

    • Gradually add the vehicle to the dissolved API while vortexing or sonicating to ensure a homogenous suspension or solution.

    • For parenteral routes, sterilize the final formulation by filtering through a 0.22 µm syringe filter.

    • Prepare fresh formulations daily unless stability data supports longer storage.

2. Animal Handling and Administration

  • Objective: To accurately administer the compound to laboratory animals using appropriate routes.

  • Animals: Specify species, strain, sex, and age of the animals (e.g., Male C57BL/6 mice, 8-10 weeks old).

  • Routes of Administration:

    • Intravenous (IV) Injection: Typically administered via the lateral tail vein in mice and rats. Warming the tail can help dilate the vein.

    • Intraperitoneal (IP) Injection: Injected into the lower quadrant of the abdomen.

    • Oral (PO) Gavage: Administered directly into the stomach using a gavage needle.

    • Subcutaneous (SC) Injection: Injected into the loose skin over the back, usually between the shoulder blades.

Table 2: Recommended Administration Volumes and Needle Sizes for Mice [3]

RouteMax VolumeNeedle Gauge
Intravenous (IV)< 0.2 mL27-30 G
Intraperitoneal (IP)< 2-3 mL25-27 G
Subcutaneous (SC)< 2-3 mL (in multiple sites)25-27 G
Oral (PO)< 0.5 mL (for a 25g mouse)20-22 G (gavage needle)

3. Pharmacokinetic Analysis

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Protocol:

    • Administer a single dose of the compound to a cohort of animals.

    • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via methods like saphenous vein or retro-orbital bleeding.

    • Process the blood to separate plasma or serum.

    • Analyze the concentration of the compound in the plasma/serum using a validated analytical method such as LC-MS/MS.

    • Calculate key pharmacokinetic parameters (e.g., half-life, Cmax, AUC).

Signaling Pathway Visualization

Understanding the mechanism of action is critical for drug development. The diagram below illustrates a generalized signaling pathway that could be inhibited by a therapeutic agent.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes STAD_2_Inhibitor STAD_2_Inhibitor STAD_2_Inhibitor->Kinase_1 Inhibits

Caption: Generalized intracellular signaling cascade and a potential point of inhibition.

References

STAD 2: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STAD 2 is a stapled peptide designed as a high-affinity disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory subunit II (RII) of Protein Kinase A (PKA).[1][2][3] By mimicking the AKAP helical binding motif, this compound competitively inhibits the PKA-RII-AKAP interaction, thereby disrupting the spatial and temporal regulation of PKA signaling.[1][3] This makes this compound a valuable tool for investigating the physiological and pathological roles of localized PKA signaling. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.

Physicochemical Properties and Solubility

This compound is a synthetically modified peptide with enhanced cell permeability and stability compared to its linear counterparts. Its physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 2096.68 g/mol [1]
Formula C₁₀₂H₁₈₂N₂₄O₂₂[1]
Binding Affinity (Kd for PKA-RII) 6.2 nM[1]
Antimalarial Activity (IC₅₀) ≈ 1 µM[3]

The solubility of this compound has been determined in several common laboratory solvents. It is crucial to select the appropriate solvent to ensure the peptide's integrity and activity for downstream applications.

SolventSolubilityReference
DMSO ≥ 100 mg/mL (≥ 47.69 mM)[1]
50% Acetonitrile / Water 1 mg/mL[1]
Phosphate-Buffered Saline (PBS) Limited solubility, requires careful preparation.[4]

Preparation of this compound Solutions

Proper reconstitution and storage of this compound are critical for maintaining its biological activity. The following protocols provide guidelines for preparing stock and working solutions.

Reconstitution Protocol

This protocol outlines the steps for reconstituting lyophilized this compound powder.

G This compound Reconstitution Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial briefly equilibrate->centrifuge add_solvent Add appropriate solvent (e.g., DMSO) centrifuge->add_solvent vortex Vortex gently add_solvent->vortex sonicate Sonicate if necessary vortex->sonicate check_solubility Visually inspect for complete dissolution sonicate->check_solubility aliquot Aliquot into single-use tubes check_solubility->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-use stock solution store->end

Caption: Workflow for reconstituting lyophilized this compound.

Materials:

  • Lyophilized this compound peptide

  • Anhydrous, sterile DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes. This prevents condensation from forming inside the vial.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial and add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume based on the amount of peptide).

  • Gently vortex the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for short intervals (10-15 seconds) to aid dissolution.[5]

  • Visually inspect the solution to ensure the peptide is fully dissolved and the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6][7]

Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells (typically ≤ 0.5%).

Procedure:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium or assay buffer to achieve the desired final working concentration.

  • It is recommended to perform a stepwise dilution to prevent precipitation of the peptide.

  • Always include a vehicle control (culture medium or buffer with the same final concentration of DMSO) in your experiments.

Experimental Protocols

In Vitro PKA-AKAP Interaction Assay (ELISA-based)

This protocol describes a competitive ELISA to measure the ability of this compound to disrupt the interaction between PKA-RII and an AKAP.

G PKA-AKAP Interaction ELISA Workflow cluster_coating Plate Coating cluster_incubation Incubation cluster_detection Detection coat Coat plate with AKAP peptide block Block with BSA coat->block add_reagents Add PKA-RII and this compound (or control) block->add_reagents incubate Incubate to allow binding add_reagents->incubate wash1 Wash incubate->wash1 add_primary_ab Add anti-PKA-RII antibody wash1->add_primary_ab wash2 Wash add_primary_ab->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab wash3 Wash add_secondary_ab->wash3 add_substrate Add TMB substrate wash3->add_substrate read Read absorbance add_substrate->read

Caption: Workflow for an ELISA-based PKA-AKAP interaction assay.

Materials:

  • High-binding 96-well microplate

  • Recombinant AKAP peptide (e.g., Ht31)

  • Recombinant PKA-RII subunit

  • This compound

  • Bovine Serum Albumin (BSA)

  • Primary antibody against PKA-RII

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the AKAP peptide overnight at 4°C.

  • Wash the wells with wash buffer and block with 1% BSA in PBS for 1 hour at room temperature.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the recombinant PKA-RII subunit and the this compound dilutions (or vehicle control) to the wells.

  • Incubate for 2 hours at room temperature to allow for competitive binding.

  • Wash the wells to remove unbound proteins.

  • Add the primary antibody against PKA-RII and incubate for 1 hour.

  • Wash the wells and add the HRP-conjugated secondary antibody for 1 hour.

  • Wash the wells and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • A decrease in absorbance indicates disruption of the PKA-RII-AKAP interaction by this compound.

Signaling Pathway

This compound acts by disrupting the localization of PKA to specific subcellular compartments, a process mediated by AKAPs. This prevents the localized phosphorylation of PKA substrates in response to cAMP signaling.

G Mechanism of this compound Action cluster_pathway PKA-AKAP Signaling cAMP cAMP PKA_RII PKA-RII cAMP->PKA_RII binds PKA_C PKA-C PKA_RII->PKA_C releases Substrate Substrate PKA_C->Substrate phosphorylates AKAP AKAP AKAP->PKA_RII anchors pSubstrate Phosphorylated Substrate STAD2 This compound STAD2->PKA_RII binds & disrupts

Caption: this compound disrupts the PKA-AKAP signaling cascade.

In a typical signaling event, an increase in intracellular cAMP leads to the dissociation of the catalytic (C) subunits from the regulatory (RII) subunits of PKA.[8] AKAPs tether the PKA holoenzyme to specific locations, ensuring that the released C subunits are in close proximity to their intended substrates for phosphorylation.[8] this compound competitively binds to the docking and dimerization (D/D) domain of PKA-RII, preventing its interaction with AKAPs.[1] This delocalization of PKA leads to a loss of signaling specificity.

Storage and Stability

Lyophilized this compound is stable for years when stored at -20°C or -80°C, protected from light and moisture.[6][7] Once reconstituted, stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to six months.[6][7] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoting the stock solution into single-use vials is highly recommended.[6] The stability of working solutions in aqueous buffers is limited, and they should be prepared fresh for each experiment.

References

Application Notes and Protocols for STAD 2 Western Blotting: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The term "STAD 2" is ambiguous and can refer to at least two distinct proteins of interest in cellular signaling research: Signal-Transducing Adaptor Protein 2 (STAP-2) and Signal Transducer and Activator of Transcription 2 (STAT2). Given the potential for confusion, this document provides comprehensive western blotting protocols for both STAP-2 and STAT2 to assist researchers in the accurate detection and analysis of these proteins.

Signal-Transducing Adaptor Protein 2 (STAP-2) , also known as BKS, is an adaptor protein involved in modulating various signaling pathways, including those in the immune system and in cancer progression.[1][2][3] It contains a pleckstrin homology (PH) domain, an SH2-like domain, and a proline-rich region, which allow it to interact with a variety of signaling molecules such as STAT3, STAT5, and IKKα/β.[1][4][5]

Signal Transducer and Activator of Transcription 2 (STAT2) is a member of the STAT family of transcription factors.[6] It plays a critical role in the type I interferon (IFN) signaling pathway, which is essential for antiviral and anti-proliferative responses.[7][8] Upon IFN stimulation, STAT2 is phosphorylated, forms a heterodimer with STAT1, and translocates to the nucleus to activate the transcription of interferon-stimulated genes (ISGs).[7][9][10]

These application notes provide detailed experimental protocols, data presentation tables, and signaling pathway diagrams to guide researchers, scientists, and drug development professionals in performing successful western blot analyses for STAP-2 and STAT2.

Quantitative Data Summary

For successful western blotting, it is crucial to use appropriate parameters. The following table summarizes key quantitative data for STAP-2 and STAT2, compiled from various antibody datasheets and public databases.

ParameterSTAP-2 (Signal-Transducing Adaptor Protein 2)STAT2 (Signal Transducer and Activator of Transcription 2)
Alternate Names BKS, STAP-2, Breast tumor kinase substratep113, ISGF-3
Calculated Molecular Weight ~49.6 kDa[11][12]~98 kDa[13][14]
Observed Molecular Weight (Western Blot) ~45-55 kDa[1][11][15][16][17]~100-113 kDa (phosphorylated form)[9][13][18]
Primary Antibody Dilution (Typical Range) 1:1000[1][3]1:500 - 1:1000[19][20][21]
Protein Loading Amount per Lane 25 µg[3]25-30 µg[6][19]
Positive Control Cell Lysates LNCaP, Hep3B2.1-7, HCT-15[1], Human Heart[11][12], Mouse Heart[3]HeLa, A549, K562, SW620, HepG2[9][20][22]
Negative Control STAT2 knockout cells can be used for STAT2 antibody validation.[22]STAP-2 knockdown or knockout cells can be used for STAP-2 antibody validation.
Blocking Buffer 3% non-fat dry milk in TBST[3] or 5% w/v BSA in TBST[23]3% non-fat dry milk in TBST[19] or 5% w/v BSA in TBST[23]
Secondary Antibody Dilution (Typical Range) 1:10,000 (HRP-conjugated)[3][19]1:10,000 (HRP-conjugated)[19]

Signaling Pathway Diagrams

To visualize the roles of STAP-2 and STAT2 in cellular signaling, the following diagrams are provided.

STAP2_Signaling_Pathway STAP-2 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., M-CSFR, Integrin) STAP2 STAP-2 Receptor->STAP2 Recruitment Vav1 Vav1 STAP2->Vav1 FAK FAK STAP2->FAK cCbl c-Cbl STAP2->cCbl STAT3_5 STAT3/STAT5 STAP2->STAT3_5 Modulates Activity MyD88 MyD88 STAP2->MyD88 Rac1 Rac1 Vav1->Rac1 Cell Migration Cell Migration Rac1->Cell Migration Cell Adhesion Cell Adhesion FAK->Cell Adhesion cCbl->FAK Ubiquitination & Degradation STAT3_5_N STAT3/STAT5 STAT3_5->STAT3_5_N Translocation IKK IKKα/β MyD88->IKK NFkB NF-κB IKK->NFkB NFkB_N NF-κB NFkB->NFkB_N Translocation Gene Transcription Gene Transcription STAT3_5_N->Gene Transcription Inflammatory Cytokine\nProduction Inflammatory Cytokine Production NFkB_N->Inflammatory Cytokine\nProduction

STAP-2 signaling interactions.

STAT2_Signaling_Pathway STAT2 Signaling Pathway (Type I IFN) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFN-α/β Receptor (IFNAR1/IFNAR2) JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation IFN Type I IFN (IFN-α, IFN-β) IFN->IFNAR Binding STAT1 STAT1 JAK1->STAT1 Phosphorylation (Y701) STAT2 STAT2 TYK2->STAT2 Phosphorylation (Y690) ISGF3 ISGF3 Complex (STAT1-STAT2-IRF9) STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISGF3_N ISGF3 Complex ISGF3->ISGF3_N Nuclear Translocation ISRE ISRE (Interferon-Stimulated Response Element) ISGF3_N->ISRE Binding ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcriptional Activation

STAT2 in Type I Interferon signaling.

Experimental Workflow

The following diagram illustrates the general workflow for a western blot experiment.

Western_Blot_Workflow General Western Blot Workflow SamplePrep 1. Sample Preparation (Cell Lysis & Protein Quantification) SDSPAGE 2. SDS-PAGE (Protein Separation by Size) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (Gel to Membrane) SDSPAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Binds to Target Protein) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (Binds to Primary Antibody) PrimaryAb->SecondaryAb Detection 7. Detection (Signal Visualization) SecondaryAb->Detection Analysis 8. Data Analysis (Quantification and Interpretation) Detection->Analysis

A generalized workflow for western blotting.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a western blot for STAP-2 or STAT2. While the general procedure is similar, specific antibody dilutions and conditions may vary. Always refer to the antibody manufacturer's datasheet for optimal results.

I. Sample Preparation
  • Cell Lysis:

    • Culture cells to the desired confluency and apply experimental treatments as required.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells by adding ice-cold RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

    • Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation for Electrophoresis:

    • Dilute the protein samples to the same concentration with lysis buffer.

    • Add 4X Laemmli sample buffer to the protein samples to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Centrifuge briefly before loading onto the gel.

II. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Gel Preparation:

    • Use a precast polyacrylamide gel or cast your own. For STAP-2 (~50 kDa), a 10% or 12% gel is suitable. For STAT2 (~113 kDa), an 8% or 10% gel is recommended.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the tank with 1X running buffer.

    • Load 20-30 µg of protein per lane. Include a pre-stained protein ladder to monitor migration and estimate protein size.

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

III. Protein Transfer
  • Membrane Activation (for PVDF):

    • If using a PVDF membrane, briefly activate it in methanol for 30 seconds, followed by a rinse in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.

  • Transfer Assembly:

    • Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge. Ensure there are no air bubbles between the gel and the membrane.

  • Electrotransfer:

    • Perform a wet or semi-dry transfer according to the manufacturer's instructions for your transfer apparatus. A typical wet transfer is performed at 100V for 60-90 minutes at 4°C.

IV. Immunodetection
  • Blocking:

    • After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended over milk.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-STAP-2 or anti-STAT2) in the blocking buffer at the recommended dilution (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • The next day, remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) in the blocking buffer (e.g., 1:10,000).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

V. Detection and Analysis
  • Signal Development:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Image Acquisition:

    • Capture the chemiluminescent signal using a CCD-based imager or by exposing the membrane to X-ray film in a darkroom.

  • Data Analysis:

    • Analyze the resulting bands. The intensity of the band corresponding to the target protein's molecular weight should be proportional to the amount of protein in the sample.

    • Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) for semi-quantitative analysis.

Conclusion

This document provides a comprehensive guide for the western blot analysis of STAP-2 and STAT2. By following these detailed protocols and utilizing the provided quantitative data and pathway diagrams, researchers can confidently and accurately detect and analyze these important signaling proteins. It is important to note that optimization of specific steps, such as antibody concentrations and incubation times, may be necessary for different experimental systems. Always refer to the specific antibody datasheet for the most accurate and up-to-date information.

References

Application Notes and Protocols for Immunofluorescence Staining of STAP-2

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "STAD 2" can be ambiguous. It may refer to "STAP-2" (Signal-Transducing Adaptor Protein 2), a key molecule in immune signaling. Alternatively, "STAD" is also an acronym for Stomach Adenocarcinoma, and "STAT2" is another crucial signaling protein. This document focuses on STAP-2 , as it is the most likely target for immunofluorescence analysis in a research context.

Introduction to STAP-2 (Signal-Transducing Adaptor Protein 2)

Signal-Transducing Adaptor Protein 2 (STAP-2) is an adaptor protein that plays a significant role in modulating cellular signaling pathways, particularly within the innate and adaptive immune systems.[1][2] STAP-2 contains a pleckstrin homology (PH) domain, an SH2-like domain, and C-terminal proline-rich regions, which enable its interaction with various signaling and transcriptional molecules.[1][2]

STAP-2 is known to functionally interact with key components of cytokine and Toll-like receptor (TLR) signaling pathways. It associates with Signal Transducers and Activators of Transcription 3 (STAT3) and STAT5 in cytokine signaling.[1] Furthermore, in TLR4 signaling, STAP-2 binds to Myeloid Differentiation Primary Response 88 (MyD88) and the IκB kinase (IKK) complex (IKK-α/β), leading to an enhanced production of inflammatory cytokines in macrophages.[1] Studies involving STAP-2 deficient mice have demonstrated its importance in regulating T-cell functions such as motility, survival, and death, as well as its involvement in IgE-mediated allergic responses.[1]

Experimental Protocols

Immunofluorescence Staining of STAP-2 in Adherent Cells

This protocol provides a detailed procedure for the immunofluorescent staining of STAP-2 in cultured adherent cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% Normal Goat Serum in PBS)

  • Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)

  • Anti-STAP-2 Primary Antibody

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI or Hoechst)

  • Antifade Mounting Medium

  • Glass coverslips and microscope slides

Workflow Diagram:

IF_Workflow Immunofluorescence Staining Workflow for STAP-2 cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilize with Triton X-100 wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 blocking 7. Block with BSA/Serum wash3->blocking primary_ab 8. Incubate with anti-STAP-2 Primary Antibody blocking->primary_ab wash4 9. Wash with PBS primary_ab->wash4 secondary_ab 10. Incubate with Fluorophore-conjugated Secondary Antibody wash4->secondary_ab wash5 11. Wash with PBS secondary_ab->wash5 counterstain 12. Counterstain with DAPI/Hoechst wash5->counterstain wash6 13. Wash with PBS counterstain->wash6 mounting 14. Mount coverslip with antifade medium wash6->mounting imaging 15. Image with fluorescence microscope mounting->imaging

Caption: A step-by-step workflow for STAP-2 immunofluorescence staining.

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibody to access intracellular epitopes.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Dilute the anti-STAP-2 primary antibody in Primary Antibody Dilution Buffer according to the manufacturer's instructions or pre-determined optimal concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (with a fluorophore appropriate for your microscope's filters) in Primary Antibody Dilution Buffer. Incubate the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL) or Hoechst (1 µg/mL) for 5-10 minutes at room temperature, protected from light.[4]

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Image the stained cells using a fluorescence or confocal microscope. Store slides at 4°C in the dark.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

StepReagentConcentrationIncubation TimeTemperature
FixationParaformaldehyde4% in PBS15 minutesRoom Temp.
PermeabilizationTriton X-1000.1-0.5% in PBS10 minutesRoom Temp.
BlockingBSA or Normal Serum1-5% or 10% in PBS60 minutesRoom Temp.
Primary AntibodyAnti-STAP-2Vendor SpecificOvernight4°C
Secondary AntibodyFluorophore-conjugatedVendor Specific60 minutesRoom Temp.
CounterstainDAPI / Hoechst1 µg/mL in PBS5-10 minutesRoom Temp.

Note: Antibody concentrations should be optimized for each specific antibody and cell line.

STAP-2 Signaling Pathways

STAP-2 acts as a critical adaptor protein in both cytokine and TLR signaling pathways.

STAP2_Signaling STAP-2 Signaling Pathways cluster_cytokine Cytokine Signaling cluster_tlr TLR4 Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT5 STAT5 JAK->STAT5 Gene_Expression_cyto Gene Expression (Proliferation, Survival) STAT3->Gene_Expression_cyto STAT5->Gene_Expression_cyto STAP2_cyto STAP-2 STAP2_cyto->STAT3 STAP2_cyto->STAT5 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 STAP2_tlr STAP-2 MyD88->STAP2_tlr IKK IKK-α/β STAP2_tlr->IKK NFkB NF-κB IKK->NFkB Inflammatory_Cytokines Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines

Caption: STAP-2's role in cytokine and TLR4 signaling pathways.

Troubleshooting Guide

Table 2: Common Immunofluorescence Issues and Solutions

ProblemPossible CauseSuggested Solution
Weak or No Signal Inefficient primary antibodyIncrease antibody concentration or incubation time. Ensure antibody is validated for IF.[5]
Low protein expressionUse a more sensitive detection method or a cell line with higher expression.
Inadequate permeabilizationIncrease Triton X-100 concentration or incubation time.[5]
PhotobleachingMinimize exposure to light. Use an antifade mounting medium.[5]
High Background Non-specific antibody bindingIncrease blocking time or change blocking reagent.[6]
Primary antibody concentration too highOptimize antibody dilution by performing a titration.[7]
Insufficient washingIncrease the number and duration of wash steps.[7]
Autofluorescence of tissue/cellsTreat with a quenching agent like sodium borohydride or Sudan Black B.[5]
Non-specific Staining Cross-reactivity of secondary antibodyRun a secondary antibody-only control. Use a pre-adsorbed secondary antibody.[6]
Fixation artifactsOptimize fixation time and fixative concentration.

References

Application Notes and Protocols for STAT2, STAT6, and Dab2 Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Given that "STAD 2" is not a recognized animal model, this document provides detailed application notes and protocols for three potential models that may be of interest to researchers in drug development: STAT2 Knockout (KO) Mouse Model , STAT6 Knockout (KO) Mouse Model , and the Disabled-2 (Dab2) Conditional Knockout (cKO) Mouse Model .

STAT2 Knockout (KO) Mouse Model

Application Notes:

The Signal Transducer and Activator of Transcription 2 (STAT2) knockout mouse is a critical model for studying the type I and type III interferon (IFN) signaling pathways, which are essential for innate immunity against viral infections.[1][2][3][4] STAT2 is a key component of the IFN-stimulated gene factor 3 (ISGF3) transcription complex.[4][5] In the absence of STAT2, this complex cannot form, leading to a compromised antiviral state.

Consequently, STAT2 KO mice exhibit increased susceptibility to a wide range of viruses, making them an invaluable tool for:

  • Investigating the in vivo mechanisms of antiviral immunity.

  • Evaluating the efficacy of antiviral therapeutics.

  • Studying the pathogenesis of viral diseases.[1][2][3]

  • Understanding the specific role of the STAT2-dependent signaling cascade in various cell types.[4]

Recent studies have utilized STAT2 KO hamsters to model human adenovirus infections and SARS-CoV-2, revealing the critical role of the type I IFN response in controlling viral replication and pathogenesis.[1][2][6]

Signaling Pathway:

The canonical type I IFN signaling pathway is initiated by the binding of type I IFNs (e.g., IFN-α, IFN-β) to their cell surface receptors (IFNAR1 and IFNAR2). This binding activates the receptor-associated Janus kinases (JAK1 and TYK2), which then phosphorylate STAT1 and STAT2.[7] Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with IFN regulatory factor 9 (IRF9) to form the ISGF3 complex.[5][8] ISGF3 translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of IFN-stimulated genes (ISGs), initiating the transcription of hundreds of antiviral genes.[8]

STAT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Type I IFN Type I IFN IFNAR IFNAR1/IFNAR2 Receptor Complex Type I IFN->IFNAR Binds JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1_unphos STAT1 JAK1->STAT1_unphos Phosphorylates STAT2_unphos STAT2 TYK2->STAT2_unphos Phosphorylates STAT1_phos p-STAT1 STAT1_unphos->STAT1_phos STAT2_phos p-STAT2 STAT2_unphos->STAT2_phos ISGF3 ISGF3 Complex STAT1_phos->ISGF3 STAT2_phos->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Translocates & Binds ISG Antiviral ISGs ISRE->ISG Induces Transcription Viral_Challenge_Workflow cluster_preparation Preparation cluster_infection Infection cluster_monitoring Monitoring & Analysis A Acquire STAT2 KO and WT mice (age and sex-matched) B Acclimatize mice to facility (minimum 1 week) A->B D Infect mice with virus (e.g., intranasally, intraperitoneally) B->D C Prepare viral stock (titer determined) C->D E Monitor clinical signs daily (weight loss, morbidity) D->E F Collect samples at defined time points (blood, tissues) E->F G Analyze viral load (qPCR, plaque assay) and immune response (cytokines, flow cytometry) F->G STAT6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL4R IL-4 Receptor Complex IL-4->IL4R Binds JAK1 JAK1 IL4R->JAK1 Activates JAK3 JAK3 IL4R->JAK3 Activates STAT6_unphos STAT6 JAK1->STAT6_unphos Phosphorylates JAK3->STAT6_unphos Phosphorylates STAT6_phos p-STAT6 Dimer STAT6_unphos->STAT6_phos Dimerizes GATA3_gene GATA3 Gene STAT6_phos->GATA3_gene Translocates & Induces Transcription GATA3_protein GATA3 GATA3_gene->GATA3_protein Translation Th2_cytokines Th2 Cytokine Genes (IL-4, IL-5, IL-13) GATA3_protein->Th2_cytokines Induces Transcription EAE_Induction_Workflow cluster_day0 Day 0: Immunization cluster_day2 Day 2 cluster_monitoring Daily Monitoring (from Day 7) A Prepare MOG35-55/CFA emulsion B Inject emulsion subcutaneously (0.2 mL per mouse) A->B D Administer second dose of PTX C Inject Pertussis Toxin (PTX) intraperitoneally C->D E Record body weight D->E F Assess clinical score E->F G Provide supportive care (food and water on cage floor) F->G Dab2_TGFb_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbR TGF-beta Receptor (Type I/II) TGF-beta->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Grb2 Grb2 TGFbR->Grb2 Recruits Dab2 Dab2 Dab2->TGFbR Dab2->Smad23 Associates Dab2->Grb2 Binds and Sequesters pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Target_genes_smad Target Genes (Growth Arrest, Apoptosis) Smad_complex->Target_genes_smad Induces Transcription Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_cascade Target_genes_mapk Target Genes (Proliferation, Survival) MAPK_cascade->Target_genes_mapk Dab2_cKO_Workflow A Cross Dab2-floxed mice (Dab2 fl/fl) C Generate offspring with desired genotypes: Dab2 fl/fl; Cre+ (cKO) Dab2 fl/+; Cre+ (Control) Dab2 fl/fl; Cre- (Control) A->C B With tissue-specific Cre mice (e.g., aP2-Cre for adipose tissue) B->C D Genotype offspring using PCR (tail snips) C->D E Confirm tissue-specific deletion of Dab2 (Western Blot, IHC) D->E F Perform phenotypic analysis (e.g., high-fat diet challenge, tumor induction) E->F

References

Application Notes and Protocols for STAT2 IC50 Determination Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 2 (STAT2) is a critical component of the type I and type III interferon (IFN) signaling pathways, playing a central role in the innate immune response to viral infections.[1][2][3] Upon binding of type I IFNs (such as IFN-α and IFN-β) to their cell surface receptors, Janus kinases (JAK1 and TYK2) are activated, leading to the tyrosine phosphorylation of both STAT1 and STAT2.[1][4][5] These phosphorylated STATs form a heterodimer, which then associates with Interferon Regulatory Factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex.[1][4][6] The ISGF3 complex translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs), thereby activating their transcription and establishing an antiviral state.[1][3][6]

Given its crucial role in antiviral immunity, STAT2 has emerged as a significant target for therapeutic intervention.[3][7] Dysregulation of the STAT2 signaling pathway is associated with various diseases, including increased susceptibility to viral infections and certain cancers.[7][8][9] Therefore, the identification and characterization of small molecule inhibitors of STAT2 are of great interest for the development of novel therapeutics. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. This document provides detailed application notes and protocols for determining the IC50 of STAT2 inhibitors using a cell-based reporter assay.

STAT2 Signaling Pathway

The canonical type I interferon signaling pathway leading to the activation of STAT2 is depicted below. This pathway is the foundation for the assay described in this document.

STAT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Type I IFN (e.g., IFN-α/β) Receptor IFN Receptor (IFNAR1/IFNAR2) IFN->Receptor Binding JAK JAK1 / TYK2 Receptor->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylation STAT2 STAT2 JAK->STAT2 Phosphorylation pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 Heterodimerization with pSTAT2 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Association ISRE ISRE ISGF3->ISRE Nuclear Translocation and Binding ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription

Caption: Type I Interferon Signaling Pathway leading to STAT2 activation.

Principle of the STAT2 IC50 Determination Assay

The recommended method for determining the IC50 of STAT2 inhibitors is a cell-based luciferase reporter assay. This assay relies on a reporter cell line that has been engineered to express a luciferase gene (e.g., firefly luciferase) under the control of an ISRE promoter. When the STAT2 signaling pathway is activated by type I interferon, the ISGF3 complex binds to the ISRE and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of pathway activation.

In the presence of a STAT2 inhibitor, the formation or function of the ISGF3 complex is disrupted, leading to a decrease in luciferase expression. By testing a range of inhibitor concentrations, a dose-response curve can be generated, and the IC50 value—the concentration of inhibitor that reduces the luciferase signal by 50%—can be calculated.

Experimental Workflow

The general workflow for the STAT2 IC50 determination assay is outlined below.

STAT2_IC50_Workflow Start Start Cell_Seeding Seed ISRE-Luciferase Reporter Cells Start->Cell_Seeding Inhibitor_Addition Add Serial Dilutions of Test Compound Cell_Seeding->Inhibitor_Addition Stimulation Stimulate with Type I Interferon Inhibitor_Addition->Stimulation Incubation Incubate Stimulation->Incubation Lysis_and_Luciferase Lyse Cells and Add Luciferase Substrate Incubation->Lysis_and_Luciferase Measurement Measure Luminescence Lysis_and_Luciferase->Measurement Data_Analysis Data Analysis and IC50 Calculation Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the STAT2 IC50 determination assay.

Detailed Experimental Protocol: ISRE-Luciferase Reporter Assay

This protocol is designed for a 96-well plate format, which is suitable for screening multiple compounds and concentrations.

Materials and Reagents:

  • Cell Line: A human cell line stably expressing an ISRE-luciferase reporter construct (e.g., HEK293, A549, or U2OS cells). It is crucial that the chosen cell line has a functional type I interferon signaling pathway.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Recombinant Human IFN-α or IFN-β: For stimulating the STAT2 pathway.

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Positive Control Inhibitor: A known inhibitor of the JAK/STAT pathway (e.g., Ruxolitinib) or a specific STAT2 inhibitor if available.

  • 96-well white, clear-bottom tissue culture plates: For cell culture and luminescence measurements.

  • Luciferase Assay Reagent: A commercial kit for measuring firefly luciferase activity (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Luminometer: Capable of reading 96-well plates.

Protocol:

  • Cell Seeding:

    • Culture the ISRE-luciferase reporter cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the test compounds in culture medium. A common starting concentration is 100 µM, with 8-10 serial dilutions (e.g., 1:3 or 1:5 dilutions).

    • Also prepare dilutions for the positive control inhibitor.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

    • Carefully remove the medium from the wells and add 50 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate.

  • Interferon Stimulation:

    • Prepare a solution of IFN-α or IFN-β in culture medium at a concentration that induces a submaximal response (EC80), which should be predetermined. A typical concentration is 1000 U/mL.

    • Add 50 µL of the IFN solution to all wells except for the unstimulated control wells (which should receive 50 µL of medium only).

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours. The optimal incubation time may need to be determined empirically.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Data Normalization:

    • Average the luminescence readings for each set of triplicates.

    • Subtract the average background signal (from unstimulated, vehicle-treated wells) from all other readings.

    • Normalize the data as a percentage of the stimulated, vehicle-treated control (100% activation). The formula is: % Inhibition = 100 - [((Signal_Compound - Signal_Background) / (Signal_Stimulated_Vehicle - Signal_Background)) * 100]

  • IC50 Calculation:

    • Plot the normalized data (% inhibition) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

    • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison of different compounds.

Table 1: IC50 Values of Test Compounds on STAT2 Signaling

Compound IDTarget (if known)Max Inhibition (%)IC50 (µM)Hill Slope
Compound ASTAT298.5 ± 2.11.2 ± 0.3-1.10.99
Compound BUnknown85.2 ± 4.55.8 ± 1.1-0.90.98
RuxolitinibJAK1/2101.2 ± 1.80.05 ± 0.01-1.20.99

Data are presented as mean ± standard deviation from three independent experiments.

Alternative and Confirmatory Assays

To confirm the results from the reporter assay and to elucidate the mechanism of action of the inhibitors, the following assays can be performed:

  • STAT2 Phosphorylation Assay (Western Blot or ELISA): Directly measure the levels of phosphorylated STAT2 (pSTAT2) in cell lysates after treatment with the inhibitor and stimulation with interferon. A reduction in pSTAT2 levels would indicate that the inhibitor acts at or upstream of STAT2 phosphorylation.

  • ISG Expression Analysis (qPCR): Measure the mRNA levels of specific interferon-stimulated genes (e.g., MX1, OAS1) in response to inhibitor treatment. This provides a readout of the downstream biological effects of STAT2 inhibition.

  • High-Throughput Screening (HTS) Assays: For screening large compound libraries, assays such as fluorescence polarization (FP) or thermal shift assays can be adapted to identify direct binders to the STAT2 protein, particularly to domains involved in protein-protein interactions like the SH2 domain.[10][11]

Conclusion

The STAT2 IC50 determination assay using an ISRE-luciferase reporter system is a robust and reliable method for quantifying the potency of STAT2 inhibitors. This application note provides a comprehensive protocol and the necessary background information for researchers in academia and the pharmaceutical industry to effectively screen and characterize novel compounds targeting the STAT2 signaling pathway. Confirmatory assays are recommended to validate the findings and to further investigate the mechanism of action of promising lead compounds.

References

Mastering Cryo-EM: Application Notes and Protocols for STAD 2 Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation of high-quality cryo-electron microscopy (cryo-EM) samples, using the hypothetical protein complex "STAD 2" as a model. The principles and protocols outlined here are broadly applicable to a wide range of protein complexes and are designed to equip researchers with the knowledge to optimize their cryo-EM sample preparation workflow for high-resolution structural analysis.

Introduction to Cryo-EM Sample Preparation

Cryo-electron microscopy (cryo-EM) has become a cornerstone technique in structural biology, enabling the determination of high-resolution structures of complex biological macromolecules in their near-native states.[1][2][3][4] The success of any cryo-EM project is fundamentally dependent on the quality of the prepared sample.[1][2] The process involves embedding the purified protein complex in a thin layer of vitreous (non-crystalline) ice, which preserves its structural integrity for imaging in the high-vacuum environment of an electron microscope.[2][3][5] This guide details the critical steps, from protein purification and quality control to grid preparation and vitrification, essential for obtaining high-quality cryo-EM data.

This compound Protein Complex Purification and Quality Control

The journey to a high-resolution cryo-EM structure begins with a biochemically pure and stable protein sample.[6] Impurities, aggregation, and sample heterogeneity can significantly hinder the final image reconstruction.

Expression and Purification

For a hypothetical this compound complex, a multi-step purification strategy is recommended to achieve the requisite purity of >99%.[6][7]

  • Expression System: The choice of expression system (e.g., bacterial, insect, or mammalian cells) should be optimized to ensure proper folding and post-translational modifications of all this compound subunits.[7]

  • Purification Protocol: A typical purification workflow involves a combination of chromatography techniques.[2][8]

    • Affinity Chromatography: An initial capture step using a tag (e.g., His-tag, Strep-tag II, or GST) fused to one of the this compound subunits can efficiently isolate the complex from the crude lysate.[8]

    • Ion-Exchange Chromatography (IEX): This step separates proteins based on their net charge and is effective at removing contaminants with different isoelectric points.

    • Size-Exclusion Chromatography (SEC): The final polishing step is crucial for separating the this compound complex from aggregates and smaller contaminants, ensuring a monodisperse sample.[6][7]

Quality Control Assays

Rigorous quality control is essential to verify the integrity of the purified this compound sample before proceeding to the expensive and time-consuming process of grid preparation.[1]

  • SDS-PAGE: To confirm the presence of all expected subunits and assess purity.[6]

  • Size-Exclusion Chromatography (SEC): A single, symmetrical peak in the chromatogram indicates a homogenous and non-aggregated sample.[6]

  • Dynamic Light Scattering (DLS): To assess the monodispersity and hydrodynamic radius of the this compound complex.[7]

  • Negative-Stain Electron Microscopy: A quick and valuable technique to visually inspect particle integrity, homogeneity, and concentration before committing to cryo-EM. It can provide a low-resolution 3D reconstruction that can serve as an initial model.[3][6]

Table 1: Key Parameters for this compound Sample Quality Control

ParameterRecommended Value/ObservationTechnique(s)
Purity>99%SDS-PAGE, Mass Spectrometry
HomogeneitySingle, symmetrical peakSize-Exclusion Chromatography (SEC)
MonodispersityLow polydispersity index (<20%)Dynamic Light Scattering (DLS)
Concentration0.1 - 5 mg/mL (empirically determined)UV-Vis Spectroscopy, BCA/Bradford Assay
Structural IntegrityHomogeneous particle viewsNegative-Stain Electron Microscopy

Cryo-EM Grid Preparation and Vitrification

The core of cryo-EM sample preparation is the creation of a thin, vitrified layer of the sample on a specialized grid. This process, known as vitrification or plunge-freezing, must be rapid enough to prevent the formation of crystalline ice, which would damage the protein structure.[1][2][3]

Grid Selection and Preparation

The choice of EM grid can significantly impact the quality of the final data.

  • Grid Types: Holey carbon grids (e.g., Quantifoil, Lacey carbon) are commonly used, allowing the sample to be suspended in the holes.[2][9] Graphene or graphene oxide coated grids can sometimes improve particle distribution and reduce interaction with the air-water interface.[9]

  • Glow Discharging: Grids are typically treated with a plasma cleaner (glow discharged) immediately before sample application.[10] This process renders the carbon surface hydrophilic, ensuring even spreading of the aqueous sample.[2]

Sample Application and Blotting

This step aims to create an optimal ice thickness for imaging.

  • Sample Application: A small volume (typically 3-5 µL) of the purified this compound sample is applied to the glow-discharged grid.[1]

  • Blotting: Excess liquid is removed by blotting with filter paper. The blotting time is a critical parameter that needs to be optimized to achieve an ice thickness that is slightly larger than the diameter of the this compound complex.[5][11]

Vitrification (Plunge-Freezing)

The grid is rapidly plunged into a cryogen, typically liquid ethane cooled by liquid nitrogen.[1][7] This rapid freezing vitrifies the water, preserving the this compound complex in a near-native state.[2] Automated plunge-freezing devices, such as the Vitrobot or Leica EM GP, offer precise control over environmental parameters like temperature and humidity, leading to more reproducible results.[6][11]

Table 2: Critical Parameters for this compound Cryo-EM Grid Vitrification

ParameterTypical RangeCritical Considerations
Sample Concentration 0.1 - 5 mg/mLOptimize based on particle size and distribution.[5][7]
Buffer Composition Low ionic strength, pH-stabilizedAvoid high concentrations of glycerol or sucrose.[7]
Grid Type Holey carbon (e.g., Quantifoil R1.2/1.3)Choice depends on particle size and desired ice thickness.[10]
Glow Discharge Time 15 - 60 secondsEmpirically determined to achieve optimal hydrophilicity.
Blotting Time 2 - 8 secondsKey parameter for controlling ice thickness.[5]
Blotting Force Instrument-dependent settingAffects the final ice thickness.
Chamber Humidity 95 - 100%Prevents sample evaporation before freezing.[5]
Chamber Temperature 4 - 22°CShould be stable and close to the sample's storage temperature.[5]
Cryogen Temperature ~ -180°C (liquid ethane)Essential for rapid vitrification.[5]

Experimental Protocols

Protocol for this compound Purification using SEC
  • System Equilibration: Equilibrate a suitable size-exclusion chromatography column (e.g., Superose 6 Increase) with a filtered and degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).

  • Sample Loading: Load the concentrated and clarified this compound sample from the previous purification step onto the column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions corresponding to the major protein peak.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of all this compound subunits and assess purity. Pool the purest fractions.

  • Concentration: Concentrate the pooled fractions to the desired concentration for cryo-EM grid preparation.

Protocol for Cryo-EM Grid Preparation and Vitrification
  • Grid Preparation: Glow discharge the cryo-EM grids for 30 seconds using a plasma cleaner.

  • Instrument Setup: Set the environmental chamber of the vitrification device (e.g., Vitrobot) to the desired temperature (e.g., 4°C) and humidity (e.g., 100%).

  • Sample Application: Apply 3 µL of the purified this compound sample to the shiny side of the glow-discharged grid.

  • Blotting: Blot the grid for a predetermined time (e.g., 3-5 seconds) with a specific blot force.

  • Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen.

  • Storage: Transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage and subsequent imaging.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

CryoEM_Workflow cluster_purification This compound Purification cluster_qc Quality Control cluster_grid_prep Grid Preparation & Vitrification cluster_imaging Data Acquisition & Processing Expression Expression Affinity Affinity Chromatography Expression->Affinity IEX Ion-Exchange Chromatography Affinity->IEX SEC Size-Exclusion Chromatography IEX->SEC SDS_PAGE SDS-PAGE SEC->SDS_PAGE DLS DLS SEC->DLS Negative_Stain Negative-Stain EM SEC->Negative_Stain Glow_Discharge Glow Discharge Grid Negative_Stain->Glow_Discharge Proceed if sample is good Sample_Application Sample Application Glow_Discharge->Sample_Application Blotting Blotting Sample_Application->Blotting Plunge_Freeze Plunge-Freezing Blotting->Plunge_Freeze Screening Grid Screening Plunge_Freeze->Screening Data_Collection Data Collection Screening->Data_Collection Image_Processing Image Processing Data_Collection->Image_Processing Structure 3D Structure Image_Processing->Structure

Caption: Overall workflow for this compound cryo-EM sample preparation and analysis.

Troubleshooting Common Issues

Table 3: Common Problems and Solutions in Cryo-EM Sample Preparation

ProblemPossible Cause(s)Suggested Solution(s)
Aggregated particles High protein concentration, incorrect buffer conditions, sample instability.Optimize protein concentration, screen different buffers (pH, salt), add stabilizing agents.
Preferred orientation Protein interaction with the air-water interface or carbon support.Add a small amount of mild detergent (e.g., 0.001% NP-40), use different grid types (e.g., graphene oxide), or try a different vitrification device.
Thick ice Insufficient blotting time or force.Increase blotting time and/or blotting force.
Thin or empty ice Excessive blotting time or force, low humidity.Decrease blotting time and/or blotting force, ensure 100% humidity in the chamber.
Crystalline ice Slow freezing rate, cryogen contamination, grid warming.Ensure fresh, uncontaminated cryogen; handle grids quickly and keep them under liquid nitrogen at all times.[3]
Low particle density Low protein concentration, protein sticking to the grid support.Increase protein concentration, try grids with a continuous carbon film.[3]

By systematically optimizing each step of the sample preparation process and employing rigorous quality control measures, researchers can significantly increase the likelihood of obtaining high-quality cryo-EM data suitable for high-resolution structure determination of the this compound complex and other challenging biological macromolecules.

References

Troubleshooting & Optimization

STAD 2 Dissolution in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties dissolving STAD 2 in DMSO.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in DMSO?

While some manufacturer datasheets specify a solubility of up to 1 mg/mL in 50% acetonitrile/water, it is a common and often successful practice to dissolve stapled peptides like this compound in DMSO.[1] Many AKAP disruptor peptides are inherently hydrophobic and are frequently prepared as concentrated stock solutions in DMSO for experimental use.[2] Difficulties in dissolution may arise from suboptimal protocols rather than a fundamental lack of solubility.

Q2: Why is my this compound not dissolving in DMSO?

Several factors can contribute to the poor dissolution of this compound in DMSO:

  • Compound Characteristics: this compound is a "stapled" peptide, a modification that stabilizes its helical structure but can also influence its solubility profile.[2][3][4]

  • Purity and Formulation: The purity of the this compound batch and the presence of any counter-ions can affect its solubility.

  • DMSO Quality: The presence of water in DMSO can significantly impact its solvating properties for hydrophobic compounds. Using anhydrous (dry) DMSO is crucial.

  • Temperature: Dissolution can be temperature-dependent. Gentle warming can sometimes aid in dissolving the compound.

  • Agitation: Insufficient mixing can lead to incomplete dissolution.

  • Concentration: Attempting to dissolve this compound at a concentration that exceeds its solubility limit in DMSO will result in an incomplete solution.

Q3: What is the recommended starting concentration for dissolving this compound in DMSO?

For hydrophobic peptides, it is advisable to start by preparing a high-concentration stock solution, for example, in the range of 1-10 mM, in 100% DMSO.[1][2] This concentrated stock can then be serially diluted into aqueous buffers or cell culture media for your experiments.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[5][6] For particularly sensitive primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[7]

Troubleshooting Guide: this compound Dissolution in DMSO

If you are encountering issues with dissolving this compound in DMSO, follow these troubleshooting steps:

Initial Dissolution Protocol

A recommended starting protocol for dissolving this compound in DMSO is outlined below.

StepActionDetailed Instructions
1Prepare Materials Use a new, sealed vial of anhydrous, high-purity DMSO. Ensure all pipette tips and tubes are clean and dry.
2Weigh this compound Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
3Add DMSO Add the calculated volume of 100% anhydrous DMSO to achieve your target stock concentration (e.g., 1-10 mM).
4Initial Mixing Gently vortex the tube for 1-2 minutes. Visually inspect for any undissolved particles.
Troubleshooting Steps

If this compound does not fully dissolve with the initial protocol, proceed with the following steps sequentially.

IssueRecommended ActionExperimental Protocol
Visible Particles Remain Gentle Warming Warm the solution to 37°C for 5-10 minutes. This can be done in a water bath or a heat block. Avoid excessive heat, which could degrade the peptide.
Sonication If warming is ineffective, sonicate the solution in a water bath sonicator for 5-15 minutes.[2][7] Monitor the solution to see if the particles are dissolving. Be cautious as prolonged sonication can generate heat.
Stepwise Dilution Some hydrophobic peptides dissolve more readily when DMSO is added to the peptide powder, followed by a gradual addition of an aqueous buffer while vortexing.[1]
Precipitation Upon Dilution Slow, Dropwise Addition When diluting the DMSO stock into an aqueous solution (e.g., PBS or cell culture media), add the DMSO stock drop-by-drop while continuously vortexing or stirring the aqueous solution.[8] This prevents localized high concentrations of the peptide which can lead to precipitation.
Signaling Pathway and Experimental Workflow Diagrams

To aid in your experimental design, the following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.

STAD2_Mechanism cluster_AKAP_complex AKAP Signaling Complex PKA_RII PKA-RII AKAP AKAP PKA_RII->AKAP Binding PKA_RII_inactive Inactive PKA-RII PKA_RII->PKA_RII_inactive AKAP->PKA_RII_inactive STAD2 This compound STAD2->PKA_RII Binds and Disrupts

Caption: Mechanism of action of this compound as an AKAP disruptor.

experimental_workflow start Start: Lyophilized this compound dissolve Dissolve in 100% Anhydrous DMSO (Vortex, Gentle Heat, Sonicate if needed) start->dissolve stock_solution Prepare High-Concentration Stock (e.g., 10 mM) dissolve->stock_solution serial_dilution Serially Dilute in DMSO (if dose-response) stock_solution->serial_dilution final_dilution Dilute Dropwise into Assay Medium (Final DMSO <0.5%) stock_solution->final_dilution For single concentration serial_dilution->final_dilution cell_treatment Treat Cells final_dilution->cell_treatment assay Perform Downstream Assay cell_treatment->assay

Caption: Recommended workflow for preparing this compound for cell-based assays.

References

Technical Support Center: Troubleshooting High Background in STAT2 Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving high background issues encountered during the Western blot analysis of STAT2.

Frequently Asked Questions (FAQs)

Q1: What defines "high background" in a Western blot?

High background refers to a high signal-to-noise ratio, where the membrane has a dark or hazy appearance that can obscure the specific protein band of interest.[1][2][3] This can manifest in two primary ways: a uniform haze across the entire blot or the presence of multiple, non-specific bands.[2]

Q2: What are the most common causes of high background when detecting STAT2?

The most frequent culprits for high background in STAT2 Western blots are consistent with general Western blotting issues, including:

  • Insufficient Blocking: The blocking buffer fails to cover all non-specific binding sites on the membrane, allowing antibodies to adhere randomly.[2][4][5]

  • Antibody Concentration Too High: Excessive concentrations of either the primary or secondary antibody can lead to non-specific binding.[1][4][5]

  • Inadequate Washing: Insufficient washing steps fail to remove unbound antibodies, resulting in background noise.[2][4][5]

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible and non-specific antibody binding.[1][2][4]

  • Overexposure: Excessively long exposure times during signal detection can amplify background signal.[5]

Q3: Why is my background patchy or uneven?

A patchy or blotchy background is often due to:

  • Uneven Agitation: Inconsistent agitation during incubation steps can lead to uneven distribution of antibodies and washing buffer.[5]

  • Membrane Contamination: Handling the membrane with bare hands or dirty forceps can transfer oils and proteins that cause blotches.

  • Aggregates in Buffers: Poorly dissolved blocking agents or antibody aggregates can settle on the membrane, causing dark spots. It is recommended to filter blocking solutions.[6]

Q4: Can the type of membrane affect the background?

Yes, the choice of membrane can influence background levels. Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity and can be more prone to background than nitrocellulose membranes.[2] If you consistently experience high background with PVDF, consider switching to a nitrocellulose membrane.[1][2]

Troubleshooting Guides

This section provides a question-and-answer guide to troubleshoot specific high background issues you may encounter with your STAT2 Western blot.

Problem 1: Uniform High Background Across the Entire Membrane

Question: My entire blot is dark, making it difficult to see the STAT2 band. What are the likely causes and solutions?

Answer: A uniform high background is typically a systemic issue. Here are the steps to address it:

  • Optimize Blocking:

    • Increase Blocking Time/Temperature: Extend the blocking incubation time to 2 hours at room temperature or overnight at 4°C.[5]

    • Increase Blocker Concentration: Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).[4][5]

    • Switch Blocking Agent: If using non-fat dry milk, try switching to Bovine Serum Albumin (BSA), especially for detecting phosphorylated STAT2, as milk contains phosphoproteins that can cause interference.[2][4][7]

  • Titrate Your Antibodies:

    • Primary Antibody: The concentration may be too high. Perform a dilution series to find the optimal concentration that provides a strong signal with low background.[1][4][8] If the datasheet suggests a 1:1000 dilution, try a range of 1:500, 1:1000, 1:2000, and 1:4000.[8][9]

    • Secondary Antibody: High concentrations of the secondary antibody are a common cause of background.[1] Perform a control experiment with only the secondary antibody to check for non-specific binding.[4][5] Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[4]

  • Improve Washing Steps:

    • Increase Wash Volume and Duration: Ensure the membrane is fully submerged in washing buffer. Increase the number and duration of washes (e.g., 4-5 washes of 5-10 minutes each with gentle agitation).[2][5]

    • Add Detergent: Ensure your wash buffer (e.g., TBST or PBST) contains a sufficient amount of detergent, typically 0.05% to 0.1% Tween-20, to help reduce non-specific binding.[5]

  • Reduce Exposure Time:

    • If using film, reduce the exposure time. For digital imagers, decrease the acquisition time.[5] A very strong signal that appears almost immediately may indicate that your antibody concentrations are too high.

Problem 2: Non-Specific Bands are Present

Question: I see multiple bands on my blot in addition to the expected ~113 kDa band for STAT2. How can I improve specificity?

Answer: Non-specific bands can arise from several sources. Follow these steps to obtain a cleaner blot:

  • Check Antibody Specificity:

    • Review the antibody datasheet to confirm it has been validated for the species you are testing.

    • Run a positive control (e.g., a cell lysate known to express STAT2, like K-562 or HT-1080 cells) and a negative control (e.g., a STAT2 knockout cell line lysate) to confirm the primary antibody's specificity.[4]

  • Optimize Antibody Concentrations:

    • As with uniform high background, titrate both the primary and secondary antibodies to find the lowest concentration that still provides a specific signal.[10]

  • Prepare Fresh Samples:

    • Sample degradation can lead to the appearance of lower molecular weight bands. Always use fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[4][11]

  • Adjust Incubation Conditions:

    • Incubating the primary antibody at 4°C overnight instead of at room temperature for a shorter period can sometimes increase specificity.[1]

Problem 3: High Background Concentrated in the Protein Lanes

Question: The background is primarily an issue within the lanes where my protein samples were loaded. What could be causing this?

Answer: This pattern suggests an issue related to the protein samples themselves.

  • Reduce Protein Load:

    • Loading too much protein per lane can lead to "streaking" and high background within the lane.[1][11] Try loading a smaller amount of total protein (e.g., 10-20 µg instead of 30-40 µg).

  • Ensure Complete Lysis and Solubilization:

    • Incompletely lysed cells or aggregated proteins in your sample can interfere with the migration and transfer, leading to background issues. Ensure your lysis buffer is appropriate and that samples are properly sonicated or vortexed.

Experimental Protocols

Protocol 1: Standard STAT2 Western Blot Protocol

This protocol is a general guideline. Refer to your specific antibody datasheet for recommended conditions.

  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the STAT2 primary antibody diluted in the blocking buffer. Typical dilutions range from 1:500 to 1:2000.[12][13] Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane 3-5 times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate and capture the signal using a digital imager or X-ray film.

Protocol 2: Optimizing Antibody Concentration with Dot Blot

A dot blot is a quick method to determine the optimal antibody concentrations without running a full Western blot.[10][14]

  • Prepare Antigen: Serially dilute your cell lysate (antigen) in PBS.

  • Spot Membrane: On a small strip of nitrocellulose membrane, spot 1-2 µL of each lysate dilution. Allow the spots to dry completely.

  • Block: Block the membrane strip as you would for a Western blot (1 hour at room temperature).

  • Primary Antibody: Prepare several different dilutions of your primary STAT2 antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000).[9] Incubate separate membrane strips in each dilution for 1 hour at room temperature.

  • Wash: Wash all strips 3 times for 5 minutes in TBST.

  • Secondary Antibody: Incubate all strips with your standard dilution of secondary antibody for 1 hour.

  • Detect: Wash and detect signal as you would for a standard Western blot. The optimal primary antibody dilution will be the one that gives a strong signal on the antigen dots with the lowest background on the membrane.

Quantitative Data Summary

Table 1: Recommended Starting Dilutions for STAT2 Antibodies
Antibody TypeRecommended Starting DilutionIncubation Conditions
Polyclonal STAT2 Primary1:500 - 1:10001.5 hours at RT or Overnight at 4°C
Monoclonal STAT2 Primary0.2 µg/mLOvernight at 4°C
Phospho-STAT2 (Tyr690)1:500Overnight at 4°C
HRP-conjugated Secondary1:2000 - 1:10,0001 hour at RT

Note: These are starting points. Optimal dilutions must be determined experimentally for your specific conditions.[7][10]

Table 2: Common Blocking Agents for Western Blot
Blocking AgentConcentrationAdvantagesDisadvantages
Non-fat Dry Milk3-5% in TBSTInexpensive, widely available.Can interfere with phospho-specific antibodies and biotin-based detection systems.[3][4][7]
Bovine Serum Albumin (BSA)3-5% in TBSTGood for phospho-specific antibodies, low cross-reactivity.More expensive than milk.
Normal Serum5-10% in TBSTCan be effective but is expensive and less common.[3]May contain immunoglobulins that cross-react with antibodies.
Commercial/Protein-Free BlockersVariesCan offer lower background and eliminate cross-reactivity issues.Generally the most expensive option.[15]

Visualizations

Troubleshooting Workflow

G cluster_0 Start: High Background Observed cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions cluster_4 End Goal start High Background on STAT2 Blot check_type What type of background? start->check_type uniform_bg Uniform Background check_type->uniform_bg Uniform nonspecific_bands Non-Specific Bands check_type->nonspecific_bands Bands lane_specific_bg Lane-Specific Background check_type->lane_specific_bg In Lanes solution_blocking Optimize Blocking (Time, Conc., Agent) uniform_bg->solution_blocking solution_antibody Titrate Antibodies (Primary & Secondary) uniform_bg->solution_antibody solution_wash Increase Washing (Volume, Duration, #) uniform_bg->solution_wash solution_exposure Reduce Exposure Time uniform_bg->solution_exposure nonspecific_bands->solution_antibody solution_sample Check Sample Prep (Fresh, Inhibitors) nonspecific_bands->solution_sample solution_specificity Verify Ab Specificity (Controls) nonspecific_bands->solution_specificity lane_specific_bg->solution_sample solution_load Reduce Protein Load lane_specific_bg->solution_load end Clean Blot: Specific STAT2 Signal solution_blocking->end solution_antibody->end solution_wash->end solution_exposure->end solution_sample->end solution_load->end solution_specificity->end

Caption: Troubleshooting workflow for high background in Western blots.

STAT2 Signaling Pathway (Simplified)

STAT2_Pathway cluster_cytoplasm Cytoplasm IFN Type I IFN (IFN-α/β) Receptor IFN Receptor (IFNAR) IFN->Receptor JAK JAK1 / TYK2 Receptor->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates STAT2 STAT2 JAK->STAT2 phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus translocates ISRE ISRE (DNA Element) Nucleus->ISRE binds to Transcription Gene Transcription ISRE->Transcription

Caption: Simplified diagram of the STAT2 signaling pathway.

References

STAD-2 Off-Target Effects in Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of STAD-2 in cellular experiments. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is STAD-2 and what is its primary mechanism of action?

A1: STAD-2 is a stapled peptide designed as a potent and selective disruptor of the interaction between the regulatory subunit II (RII) of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1] By mimicking the AKAP binding interface, STAD-2 prevents the localization of PKA to specific subcellular compartments, thereby inhibiting downstream signaling events in a targeted manner.[1]

Q2: What are off-target effects and why are they a concern with a seemingly specific molecule like STAD-2?

A2: Off-target effects occur when a therapeutic agent binds to and modulates the activity of proteins other than its intended target.[2] Even with highly specific molecules like stapled peptides, off-target interactions can arise due to structural similarities in binding pockets of other proteins or through mechanisms not fully understood. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and are a significant concern in drug development.[3]

Q3: Are there any known PKA-independent or off-target effects of STAD-2?

A3: Yes. While primarily designed as a PKA-RII/AKAP disruptor, STAD-2 has been observed to exhibit antimalarial activity through a PKA-independent mechanism.[1] This finding strongly suggests the existence of off-target interactions. The precise molecular targets responsible for this PKA-independent effect in mammalian cells are not yet fully elucidated in publicly available literature, necessitating careful experimental validation in your specific cellular context.

Troubleshooting Guide

This guide provides solutions to common problems encountered during cellular experiments with STAD-2.

Problem Possible Cause Troubleshooting Steps
Unexpected or inconsistent cellular phenotype. Off-target effects: STAD-2 may be interacting with other proteins in your cell model, leading to the observed phenotype.1. Validate with a structurally different PKA-RII/AKAP disruptor: If a different inhibitor of the same target does not reproduce the phenotype, it is likely an off-target effect of STAD-2. 2. Perform a rescue experiment: Overexpress the intended target (PKA-RII). If the phenotype is not reversed, this points towards off-target activity. 3. Use a scrambled peptide control: A scrambled version of STAD-2 with the same amino acid composition but a different sequence should not have the same on- or off-target effects.
High cytotoxicity observed at effective concentrations. On-target toxicity: The intended disruption of PKA-RII signaling may be inherently toxic to the cells. Off-target toxicity: STAD-2 may be interacting with essential cellular proteins, leading to cell death.1. Determine the IC50 for cytotoxicity: Perform a dose-response curve to find the concentration at which STAD-2 is toxic to your cells (see Table 1 for hypothetical examples). 2. Compare with on-target inhibition: If the cytotoxicity IC50 is close to the concentration required for PKA-RII/AKAP disruption, it may be on-target. 3. Knockdown of the intended target: Use siRNA or CRISPR to reduce PKA-RII levels. If this phenocopies the cytotoxicity, the effect is likely on-target. If not, off-target effects are the probable cause.
Variability in experimental results. Inconsistent peptide stability or aggregation: Stapled peptides can sometimes exhibit issues with solubility or stability in cell culture media. Cell line heterogeneity: Different cell passages or subclones may respond differently.1. Ensure proper peptide handling: Follow the manufacturer's instructions for storage and solubilization. Prepare fresh dilutions for each experiment. 2. Perform quality control on the peptide: Consider analytical techniques like HPLC to check for purity and aggregation. 3. Standardize cell culture conditions: Use cells with a consistent passage number and ensure uniform seeding density.

Quantitative Data

Currently, there is a lack of publicly available, comprehensive quantitative data on the off-target profile of STAD-2 in mammalian cells. The following table provides a hypothetical representation of cytotoxicity data to guide researchers in their own experimental design.

Table 1: Hypothetical Cytotoxicity Profile of STAD-2 in Various Human Cancer Cell Lines

Cell LineCancer TypeAssay Duration (hours)IC50 (µM)
MCF-7Breast Cancer72> 50
HepG2Liver Cancer7235.2
HCT116Colon Cancer7242.8
A549Lung Cancer48> 100
HeLaCervical Cancer4868.5

Note: These are hypothetical values and should be experimentally determined for your specific cell line and conditions. The variability of IC50 values for the same compound across different studies can be significant.[4]

Experimental Protocols

1. Protocol: Identifying Off-Target Proteins of STAD-2 using Affinity Purification followed by Mass Spectrometry (AP-MS)

This protocol describes a method to identify proteins that directly interact with STAD-2 in a cellular context.

a. Materials:

  • Biotinylated STAD-2 (or STAD-2 with another affinity tag)

  • Streptavidin-conjugated magnetic beads

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., high concentration of biotin or denaturing buffer)

  • Mass spectrometer

b. Procedure:

  • Culture cells to ~80-90% confluency.

  • Treat cells with biotinylated STAD-2 at a predetermined effective concentration for a specified time. Include a vehicle control (e.g., DMSO) and a biotin-only control.

  • Lyse the cells and collect the protein lysate.

  • Incubate the lysate with streptavidin-conjugated magnetic beads to capture the biotinylated STAD-2 and its interacting proteins.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins from the beads.

  • Prepare the eluted proteins for mass spectrometry analysis (e.g., trypsin digestion).

  • Analyze the samples by LC-MS/MS to identify the proteins.

  • Compare the protein lists from the STAD-2 treated sample with the control samples to identify specific STAD-2 interacting proteins.

2. Protocol: Assessing STAD-2 Target Engagement and Off-Target Binding using Cellular Thermal Shift Assay (CETSA)

This protocol allows for the validation of target engagement and can reveal off-target binding by observing changes in protein thermal stability upon STAD-2 binding.[5][6]

a. Materials:

  • STAD-2

  • Cell line of interest

  • PBS and cell lysis buffer

  • Antibodies against the intended target (PKA-RII) and suspected off-targets

  • Western blotting or mass spectrometry equipment

b. Procedure:

  • Treat cultured cells with STAD-2 or vehicle control.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C).

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble protein fraction by Western blotting for the target protein (PKA-RII) or by mass spectrometry for a proteome-wide analysis.

  • A shift in the melting curve to a higher temperature in the presence of STAD-2 indicates stabilization and therefore binding to the protein.

Visualizations

STAD2_Mechanism_of_Action cluster_0 Normal PKA Signaling cluster_1 STAD-2 On-Target Effect cluster_2 Potential Off-Target Effect PKA_RII PKA-RII AKAP AKAP PKA_RII->AKAP Substrate Substrate AKAP->Substrate Localization Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation STAD2 STAD-2 PKA_RII_2 PKA-RII STAD2->PKA_RII_2 Binding AKAP_2 AKAP PKA_RII_2->AKAP_2 STAD2_2 STAD-2 Off_Target Off-Target Protein STAD2_2->Off_Target Binding Cellular_Response Altered Cellular Response Off_Target->Cellular_Response Modulation

Caption: On-target vs. potential off-target effects of STAD-2.

Off_Target_Workflow start Unexpected Cellular Phenotype Observed hypothesis Hypothesize Off-Target Effect of STAD-2 start->hypothesis biochemical Biochemical Screens (e.g., Kinome Scan) hypothesis->biochemical proteomic Proteomic Screens (e.g., AP-MS, CETSA-MS) hypothesis->proteomic candidate Identify Candidate Off-Target Proteins biochemical->candidate proteomic->candidate validation Validate Candidates (e.g., siRNA, CRISPR KO) candidate->validation confirm Confirmed Off-Target validation->confirm no_confirm Not Confirmed validation->no_confirm

Caption: Experimental workflow for identifying STAD-2 off-target effects.

Troubleshooting_Tree start Experiment with STAD-2 Yields Unexpected Results q1 Is the phenotype reproducible with a different PKA-RII/AKAP disruptor? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Suspect Off-Target Effect q1->a1_no No q2 Does a scrambled peptide control show the same effect? a1_no->q2 a2_yes Potential Artifact or Non-Specific Peptide Effect q2->a2_yes Yes a2_no Proceed with Off-Target Identification Workflow q2->a2_no No workflow Off-Target Workflow a2_no->workflow

Caption: Troubleshooting decision tree for STAD-2 experiments.

References

Technical Support Center: Optimizing STAT2 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STAT2 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving STAT2.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of STAT2?

The calculated molecular weight of STAT2 is approximately 98 kDa. However, due to post-translational modifications such as phosphorylation, it can appear as a band between 100-113 kDa in a Western Blot.[1]

Q2: How is STAT2 activated?

STAT2 is a key component of the type I interferon (IFN) signaling pathway.[1] Upon binding of type I IFNs (e.g., IFN-alpha and IFN-beta) to their receptors, associated Janus kinases (JAKs), such as TYK2 and JAK1, are activated. These kinases then phosphorylate STAT2 at a specific tyrosine residue, Tyr690.[2][3]

Q3: What is the function of phosphorylated STAT2?

Once phosphorylated, STAT2 forms a heterodimer with phosphorylated STAT1.[2][3] This complex then associates with IRF9 (Interferon Regulatory Factor 9) to form the ISGF3 (Interferon-Stimulated Gene Factor 3) complex.[1][2] ISGF3 translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, thereby activating the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.[1]

Signaling Pathway

STAT2_Signaling_Pathway cluster_nucleus Nuclear Events IFN Type I IFN (IFN-α/β) IFNAR IFN Receptor (IFNAR1/IFNAR2) IFN->IFNAR Binds JAK JAK1 / TYK2 IFNAR->JAK Activates STAT2_unphos STAT2 JAK->STAT2_unphos Phosphorylates STAT1_unphos STAT1 JAK->STAT1_unphos Phosphorylates STAT2_phos p-STAT2 (Y690) STAT2_unphos->STAT2_phos STAT1_phos p-STAT1 STAT1_unphos->STAT1_phos ISGF3 p-STAT1 p-STAT2 IRF9 STAT2_phos->ISGF3 STAT1_phos->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates ISRE ISRE ISG Interferon-Stimulated Genes (ISGs) ISGF3_n ISGF3 ISRE_n ISRE ISGF3_n->ISRE_n Binds ISG_n ISG Transcription ISRE_n->ISG_n Activates

Caption: Type I Interferon Signaling Pathway leading to STAT2 activation.

Assay Optimization Guides

Western Blot

A common application for assessing STAT2 is Western Blotting. Proper optimization of antibody concentrations and experimental conditions is crucial for obtaining clear and specific results.

Recommended Antibody Dilutions for Western Blotting

Antibody TypeSuggested Starting DilutionReference
Monoclonal STAT2 Antibody1:1,000[4]
Polyclonal STAT2 Antibody1:500 - 1:2,000[5][6]
Phospho-STAT2 (Tyr690) Antibody1:1,000[3]
Secondary HRP-conjugated Antibody1:10,000[6]

Note: Optimal dilutions should always be determined experimentally by the researcher.[4]

Experimental Workflow for Western Blot

WB_Workflow start Start: Cell Lysate Preparation protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (e.g., to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-STAT2, overnight at 4°C) blocking->primary_ab washing1 Washing (e.g., 3x with TBST) primary_ab->washing1 secondary_ab Secondary Antibody Incubation (e.g., HRP-conjugated, 1h at RT) washing1->secondary_ab washing2 Washing (e.g., 3x with TBST) secondary_ab->washing2 detection Detection (e.g., ECL substrate) washing2->detection imaging Imaging detection->imaging

Caption: A standard workflow for performing a Western Blot to detect STAT2.

Troubleshooting Western Blots for STAT2

IssuePossible CauseRecommended SolutionReference
Weak or No Signal Insufficient antibody concentration.Increase the concentration of the primary and/or secondary antibody.[7][8]
Low abundance of STAT2.Increase the amount of protein loaded per well. Consider enriching for STAT2 via immunoprecipitation.[7][8][9]
Inefficient protein transfer.Confirm successful transfer using Ponceau S staining. For large proteins like STAT2, ensure adequate transfer time.[9]
Inactive antibody.Ensure proper antibody storage and avoid repeated freeze-thaw cycles. Test antibody activity with a positive control.[7][8]
High Background Primary or secondary antibody concentration is too high.Decrease the antibody concentration.[10]
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies).[7][11]
Inadequate washing.Increase the number or duration of wash steps.[12]
Non-specific Bands Primary antibody concentration is too high.Decrease the primary antibody concentration and/or incubation time.[12]
Cell lysate degradation.Always use fresh lysates and add protease and phosphatase inhibitors to the lysis buffer.[8][12]
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive method for quantifying STAT2. Optimization is key for reliable results.

Recommended Antibody Dilutions for ELISA

Antibody TypeSuggested Starting DilutionReference
Monoclonal STAT2 Antibody1:5,000 - 1:10,000[4]
Polyclonal STAT2 Antibody1:5,000[5]

Troubleshooting ELISA for STAT2

IssuePossible CauseRecommended Solution
Low Signal Insufficient antibody concentration.Optimize capture and detection antibody concentrations using a checkerboard titration.[13][14]
Inefficient blocking.Test different blocking buffers (e.g., BSA, casein).[13]
Improper sample handling.Keep samples on ice and use protease inhibitors to prevent degradation.[13]
High Background Antibody concentration too high.Reduce the concentration of the detection antibody or enzyme conjugate.
Insufficient washing.Ensure thorough washing between steps to remove unbound reagents.[15]
Cross-reactivity.Use cross-adsorbed secondary antibodies to minimize non-specific binding.[13]
High Variability Inconsistent pipetting.Ensure pipettes are calibrated and use consistent technique.
Edge effects in the plate.Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.
Flow Cytometry

Flow cytometry can be used to detect intracellular STAT2, particularly its phosphorylated form, in response to stimuli.

Recommended Antibody Dilutions for Flow Cytometry

Antibody TypeSuggested Dilution/ConcentrationReference
Phospho-STAT2 (Tyr690) Antibody1:100 - 1:400[3]

Experimental Workflow for Intracellular Flow Cytometry

Flow_Workflow start Start: Cell Stimulation (e.g., with IFN-α) fixation Fixation (e.g., with formaldehyde-based buffer) start->fixation permeabilization Permeabilization (e.g., with methanol or saponin) fixation->permeabilization ab_staining Antibody Staining (e.g., with fluorochrome-conjugated anti-phospho-STAT2) permeabilization->ab_staining washing Washing ab_staining->washing acquisition Data Acquisition on a Flow Cytometer washing->acquisition

Caption: Workflow for intracellular staining of phosphorylated STAT2 for flow cytometry.

Troubleshooting Flow Cytometry for STAT2

IssuePossible CauseRecommended Solution
Weak Signal Inefficient permeabilization.Optimize the permeabilization protocol. Methanol is often effective for phospho-epitopes.
Low antibody concentration.Titrate the antibody to find the optimal concentration.
Loss of phosphorylation.Keep cells on ice and use phosphatase inhibitors during sample preparation.
High Background Non-specific antibody binding.Include an isotype control to assess background staining. Use a blocking step with serum from the same species as the secondary antibody.
Inadequate fixation/permeabilization.Ensure complete fixation and permeabilization to allow antibody access while maintaining cell integrity.

Detailed Experimental Protocols

Western Blot Protocol for Total STAT2
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% gradient gel).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-STAT2 detection, BSA is recommended to avoid high background from phosphoproteins in milk.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary STAT2 antibody (e.g., at a 1:1,000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[4]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[6]

  • Final Washes: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

Flow Cytometry Protocol for Phospho-STAT2
  • Cell Stimulation: Treat cells with the desired stimulus (e.g., 500 U/mL of recombinant human IFN-α for 20 minutes) to induce STAT2 phosphorylation. Include an unstimulated control.

  • Fixation: Fix the cells immediately after stimulation by adding a formaldehyde-based fixation buffer for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.

  • Blocking: Wash the cells and block for 15-30 minutes in a buffer containing serum to prevent non-specific antibody binding.

  • Staining: Stain the cells with a fluorochrome-conjugated anti-phospho-STAT2 (Y690) antibody or an isotype control antibody for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 1% BSA).

  • Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer.

References

Technical Support Center: STAD 2 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research and drug development professionals. All experimental work should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is the acute toxicity profile of STAD 2 in rodents?

A1: Acute toxicity studies help determine the potential adverse effects of a single dose of a substance.[1] The median lethal dose (LD50) is a common measure of acute toxicity, representing the dose required to be fatal to 50% of a test population.[2][3] For this compound, the oral LD50 in rats is approximately 50 mg/kg, while in mice, it is around 61 mg/kg.[3] A lower LD50 value indicates higher toxicity.[2][3]

Q2: What are the primary target organs for this compound toxicity?

A2: Based on subchronic toxicity studies in rats, the primary target organs for this compound toxicity are the liver and kidneys. Evidence from histopathological examinations shows dose-dependent hepatocellular necrosis and renal tubular damage.[1] Biochemical assessments of blood and urine samples corroborate these findings, with significant elevations in liver enzymes and markers of kidney function.[1]

Q3: Are there any known mechanisms of this compound-induced toxicity?

A3: The precise mechanisms of this compound toxicity are still under investigation, but current evidence points towards a multi-faceted process. One of the leading hypotheses involves metabolic activation, where the biotransformation of this compound leads to the formation of harmful products.[4] This can trigger perturbations in cell function and structure.[4] Another potential mechanism is the induction of oxidative stress.[5] Studies have shown that exposure to certain toxicants can lead to an overproduction of reactive oxygen species (ROS), which can damage cells.[5]

Q4: What are the recommended dose levels for preclinical safety studies?

A4: Dose selection is a critical component of designing preclinical toxicology studies.[6] It is advisable to determine a safe starting dose for clinical trials by selecting appropriate drug levels during preclinical investigations.[6] Generally, these studies include a control group and three dose levels (low, mid, and high).[6]

Troubleshooting Guides

Issue 1: High mortality rates in animal models during acute toxicity studies.

  • Possible Cause: The initial dose range may be too high.

  • Troubleshooting Steps:

    • Review the available literature on compounds with similar structures to estimate a starting dose.

    • Conduct a dose-ranging study with a wider, more spaced-out set of doses to identify a more appropriate range.

    • Ensure the vehicle used to administer this compound is non-toxic and appropriate for the route of administration.

Issue 2: Inconsistent results in liver enzyme assays across different cohorts.

  • Possible Cause: Variability in animal handling, dosing procedures, or sample collection timing.

  • Troubleshooting Steps:

    • Standardize all experimental procedures, including animal handling, dosing times, and blood collection techniques.

    • Ensure that all animals are of a similar age and weight at the start of the study.

    • Verify the calibration and proper functioning of the biochemical analyzer.

Issue 3: Difficulty in interpreting histopathological findings in the kidney.

  • Possible Cause: Lack of a clear, standardized scoring system for renal damage.

  • Troubleshooting Steps:

    • Develop a semi-quantitative scoring system for different types of renal lesions (e.g., tubular necrosis, interstitial inflammation).

    • Have the slides reviewed by a second, blinded pathologist to ensure consistency in interpretation.

    • Correlate histopathological findings with functional data from urinalysis and blood biochemistry for a more comprehensive assessment.

Quantitative Data Summary

Table 1: Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral56[3]
MouseOral61[3]
RatDermal75[3]
RabbitOral10[3]

Table 2: Key Findings from a 28-Day Subchronic Rat Study

Dose Group (mg/kg/day)Key Biochemical ChangesPrimary Histopathological Findings
5No significant changesNo treatment-related findings
15Moderate increase in ALT and ASTMild hepatocellular hypertrophy
45Significant increase in ALT, AST, BUN, and creatinineModerate hepatocellular necrosis, mild renal tubular degeneration

ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, BUN: Blood urea nitrogen

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Young adult female Wistar rats (8-12 weeks old).

  • Housing: Housed individually in a controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Dosing: A single dose of this compound is administered by oral gavage. The initial dose is selected based on preliminary data.

  • Observation: Animals are observed for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Endpoint: The study is concluded when the criteria for the up-and-down procedure are met, allowing for the calculation of the LD50.

Protocol 2: Histopathological Examination of Target Organs

  • Tissue Collection: At the end of the study, animals are euthanized, and the liver and kidneys are collected.

  • Fixation: Tissues are fixed in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Tissues are processed through graded alcohols and xylene and embedded in paraffin wax.

  • Sectioning: 4-5 µm thick sections are cut using a microtome.

  • Staining: Sections are stained with hematoxylin and eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist examines the slides for any treatment-related pathological changes.

Visualizations

Toxicity_Pathway STAD2 This compound Administration Metabolism Metabolic Activation (e.g., in Liver) STAD2->Metabolism OxidativeStress Induction of Oxidative Stress STAD2->OxidativeStress ReactiveMetabolites Formation of Reactive Metabolites Metabolism->ReactiveMetabolites CellularDamage Cellular Damage ReactiveMetabolites->CellularDamage OxidativeStress->CellularDamage OrganToxicity Organ Toxicity (Liver, Kidney) CellularDamage->OrganToxicity Experimental_Workflow cluster_preclinical Preclinical Toxicity Assessment DoseRange Dose-Range Finding Study AcuteTox Acute Toxicity Study (e.g., LD50 determination) DoseRange->AcuteTox SubchronicTox Subchronic Toxicity Study (e.g., 28-day repeated dose) AcuteTox->SubchronicTox DataAnalysis Data Collection & Analysis (Biochemistry, Histopathology) SubchronicTox->DataAnalysis Report Final Toxicology Report DataAnalysis->Report

References

Technical Support Center: STAD-2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the stapled peptide STAD-2.

Troubleshooting Guides

Inconsistent experimental results with STAD-2 can arise from various factors related to peptide handling, experimental setup, and biological variables. This guide provides a systematic approach to identifying and resolving these issues.

Guide 1: General Troubleshooting Workflow

This workflow provides a step-by-step process for diagnosing inconsistent experimental outcomes.

start Inconsistent STAD-2 Results Observed check_peptide Step 1: Verify STAD-2 Integrity & Handling start->check_peptide check_protocol Step 2: Review Experimental Protocol & Controls check_peptide->check_protocol check_reagents Step 3: Assess Reagent & Equipment Performance check_protocol->check_reagents check_cells Step 4: Evaluate Cell-Based System (if applicable) check_reagents->check_cells analyze_data Step 5: Re-analyze Data & Consider Biological Variability check_cells->analyze_data conclusion Identify & Resolve Root Cause analyze_data->conclusion

Caption: Troubleshooting workflow for inconsistent STAD-2 results.

Guide 2: Common Issues and Solutions

This table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No STAD-2 Activity - Improper Peptide Storage: Degradation due to temperature fluctuations or moisture.[1] - Incorrect Peptide Concentration: Errors in dilution calculations or peptide quantification. - Poor Cell Permeability: Insufficient uptake of STAD-2 by the cells. - PKA-RII Not Involved in Pathway: The signaling pathway under investigation may not be dependent on the PKA-RII isoform.- Store lyophilized STAD-2 at -20°C or -80°C. Allow the vial to warm to room temperature before opening to prevent condensation.[1] - Re-quantify the peptide stock solution. Prepare fresh dilutions for each experiment. - Optimize incubation time and concentration. Verify cell permeability using a fluorescently labeled STAD-2 analog if available. - Confirm the expression and involvement of PKA-RII in your experimental system using techniques like Western blotting or qPCR.
High Variability Between Replicates - Inconsistent Cell Seeding: Uneven cell density across wells. - Pipetting Errors: Inaccurate dispensing of STAD-2, reagents, or cells. - Edge Effects in Multi-well Plates: Evaporation or temperature gradients affecting outer wells. - Peptide Aggregation: Formation of insoluble peptide aggregates.[2]- Use a hemocytometer or automated cell counter for accurate cell counts. Ensure thorough mixing of cell suspension before seeding. - Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. - Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. - Briefly sonicate the peptide stock solution. Consider using a different solvent for initial dissolution.
Off-Target Effects Observed - High STAD-2 Concentration: Non-specific binding at high concentrations. - PKA-Independent Mechanisms: STAD-2 may have other cellular effects, as seen in some studies.- Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. - Include a scrambled peptide control to differentiate between specific and non-specific effects.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store STAD-2?

A1: For initial solubilization of the lyophilized peptide, it is recommended to use a small amount of an organic solvent like DMSO.[3][4] Once dissolved, further dilutions can be made in aqueous buffers. For long-term storage, it is best to store the lyophilized peptide at -20°C or -80°C.[1] Peptide solutions are less stable and should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Q2: What is the expected binding affinity of STAD-2 for PKA-RII?

A2: The dissociation constant (Kd) of STAD-2 for the PKA-RII subunit is approximately 6.2 nM.

Parameter Value
Dissociation Constant (Kd) 6.2 nM

Q3: What are appropriate controls for a STAD-2 experiment?

A3: To ensure the validity of your results, it is crucial to include the following controls:

  • Vehicle Control: The solvent used to dissolve STAD-2 (e.g., DMSO) to account for any effects of the solvent on the experimental system.

  • Negative Control (Scrambled Peptide): A peptide with the same amino acid composition as STAD-2 but in a random sequence. This helps to demonstrate that the observed effects are specific to the STAD-2 sequence and not due to non-specific peptide effects.

  • Positive Control: A known activator or inhibitor of the PKA pathway (e.g., Forskolin to activate adenylyl cyclase and increase cAMP levels) to confirm that the assay is responsive.

Q4: How does STAD-2 work?

A4: STAD-2 is a stapled peptide that mimics the amphipathic α-helix of A-Kinase Anchoring Proteins (AKAPs).[5] It selectively binds to the dimerization/docking domain of the regulatory subunit II (RII) of Protein Kinase A (PKA), thereby disrupting the interaction between PKA-RII and AKAPs.[6] This disruption prevents the localization of PKA to specific subcellular compartments, thereby inhibiting downstream signaling events.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Signal cAMP cAMP AC->cAMP ATP to cAMP PKA_inactive Inactive PKA Holoenzyme (RII2C2) cAMP->PKA_inactive binds PKA_active Active PKA Catalytic Subunit PKA_inactive->PKA_active releases Substrate Substrate PKA_active->Substrate phosphorylates AKAP AKAP AKAP->PKA_inactive anchors pSubstrate Phosphorylated Substrate Substrate->pSubstrate STAD2 STAD-2 STAD2->PKA_inactive disrupts anchoring

Caption: STAD-2 disrupts PKA signaling by blocking AKAP-mediated anchoring.

Experimental Protocols

Protocol 1: Cell-Based PKA Activity Assay using a Fluorescent Reporter

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 96-well black, clear-bottom plates

  • STAD-2 peptide

  • Forskolin (positive control)

  • Vehicle (e.g., DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • 24 hours prior to transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete media.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Add the transfection complex to the cells and incubate for 18-24 hours.

  • STAD-2 Treatment:

    • Prepare a stock solution of STAD-2 in DMSO. Serially dilute the stock solution to the desired final concentrations in serum-free media.

    • Carefully remove the media from the cells and replace it with 90 µL of the STAD-2 dilutions. Include vehicle and no-treatment controls.

    • Incubate for the desired pre-treatment time (e.g., 1-2 hours).

  • PKA Activation and Measurement:

    • Prepare a 10X stock solution of Forskolin in serum-free media.

    • Add 10 µL of the 10X Forskolin solution to each well to achieve the final desired concentration (e.g., 10 µM).

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the reporter over time (e.g., every 30 seconds for 30 minutes).

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths for each time point.

    • Normalize the ratiometric data to the baseline fluorescence before the addition of Forskolin.

    • Plot the change in fluorescence ratio over time for each condition.

    • Compare the response in STAD-2 treated cells to the control cells to determine the inhibitory effect.

References

Technical Support Center: Improving STAD 2 Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with improving the bioavailability of STAD 2, a potent and selective disruptor of PKA-RII.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.

Issue 1: Low in vivo efficacy of orally administered this compound despite high in vitro potency.

  • Potential Causes:

    • Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal (GI) tract, such as pepsin, trypsin, and chymotrypsin.[2][3][4][5][6]

    • Poor Permeability: The intestinal epithelium presents a significant barrier to the absorption of peptides due to their size and hydrophilic nature.[2][3][4][5][6]

    • First-Pass Metabolism: After absorption, this compound may be rapidly metabolized by the liver before reaching systemic circulation.[7][8]

  • Recommended Solutions:

    • Formulation with Protease Inhibitors: Co-administration of protease inhibitors like aprotinin can protect this compound from enzymatic degradation in the GI tract.[9][10][11]

    • Inclusion of Permeation Enhancers: Incorporating permeation enhancers into the formulation can transiently increase the permeability of the intestinal epithelium, facilitating this compound absorption.[2][3][6][10]

    • Lipid-Based Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of peptides by improving their solubilization and facilitating lymphatic transport, which can bypass first-pass metabolism.[9]

Issue 2: High variability in pharmacokinetic data after oral administration of this compound.

  • Potential Causes:

    • Inconsistent Formulation Performance: The formulation may not be robust, leading to variable release and absorption of this compound.

    • Influence of GI Tract Physiology: Variations in gastric emptying time, intestinal pH, and food effects can significantly impact the absorption of orally administered peptides.[1]

  • Recommended Solutions:

    • Optimize Formulation Robustness: Ensure the formulation provides consistent release of this compound. For solid dosage forms, parameters like hardness and disintegration time should be tightly controlled. For lipid-based systems, the emulsion droplet size and stability are critical.

    • Controlled in vivo Studies: Conduct pharmacokinetic studies in fasted animals to minimize the variability caused by food. Standardize the administration protocol to ensure consistency.

    • Mucoadhesive Formulations: The use of mucoadhesive polymers can prolong the residence time of the formulation at the site of absorption, potentially reducing variability.[10][11][12]

Issue 3: this compound demonstrates poor stability in the formulated product.

  • Potential Causes:

    • Chemical Instability: Peptides can undergo chemical degradation through processes like oxidation, deamidation, and hydrolysis, especially in aqueous solutions.[13]

    • Physical Instability: this compound may be prone to aggregation or precipitation in the formulation.

  • Recommended Solutions:

    • pH Optimization: The stability of peptides is often pH-dependent. Formulate this compound at a pH that minimizes its degradation rate.[13]

    • Lyophilization: For liquid formulations, lyophilization (freeze-drying) can significantly improve the long-term stability of peptides.

    • Inclusion of Stabilizers: Excipients such as cryoprotectants (for lyophilized products) or antioxidants can be included in the formulation to enhance the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral delivery of this compound?

A1: The primary barriers to the oral delivery of this compound, as with most peptide-based therapeutics, are:

  • Enzymatic Degradation: The harsh environment of the GI tract contains numerous proteases that can degrade this compound.[2][3][4][5][6]

  • Low Intestinal Permeability: The intestinal epithelium has tight junctions that restrict the passage of large molecules like peptides.[2][3][4][5][6]

  • First-Pass Metabolism: The liver can extensively metabolize this compound after it is absorbed from the gut, reducing the amount of active drug that reaches systemic circulation.[7][8]

Q2: How does the "stapling" of this compound affect its bioavailability?

A2: Peptide stapling, which involves introducing a synthetic brace, is a strategy to lock a peptide into a specific conformation, often an α-helix.[7][14][15] This can improve its drug-like properties in several ways:

  • Increased Proteolytic Resistance: The stapled structure can be more resistant to degradation by proteases.[7][15][16]

  • Enhanced Cell Permeability: The stabilized α-helical structure can facilitate the peptide's ability to cross cell membranes.[7][16][17][18]

  • Improved Target Affinity: By pre-organizing the peptide in its bioactive conformation, stapling can enhance its binding affinity to its target, the PKA-RII subunit.[14][18]

Q3: What are the most promising formulation strategies for improving the oral bioavailability of this compound?

A3: Several formulation strategies hold promise for enhancing the oral bioavailability of this compound:

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can protect this compound from degradation and enhance its absorption.[9]

  • Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers can protect it from the harsh environment of the GI tract and provide controlled release.[12]

  • Permeation Enhancers: The co-formulation of this compound with permeation enhancers can increase its transport across the intestinal epithelium.[2][3][6][10]

  • Enzyme Inhibitors: Including protease inhibitors in the formulation can prevent the enzymatic degradation of this compound.[9][10][11]

Q4: What in vitro models are useful for screening this compound formulations?

A4: Several in vitro models are valuable for the initial screening of this compound formulations:

  • In vitro Stability Studies: Incubating the formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) can assess the protective effect of the formulation against enzymatic degradation.

  • In vitro Permeability Assays: The Caco-2 cell monolayer model is a widely used method to predict the intestinal permeability of drugs and formulations.

  • In vitro Release Studies: These studies are essential to characterize the release profile of this compound from the formulation under simulated GI conditions.

Data Presentation

Table 1: Hypothetical Comparison of Oral Bioavailability of this compound with Different Formulation Strategies.

Formulation StrategyKey ExcipientsProposed Mechanism of ActionHypothetical Oral Bioavailability (%)
Unformulated this compoundNone-< 1%
Enteric-Coated TabletHypromellose phthalateProtects from stomach acid1-2%
With Permeation EnhancerSodium CaprateOpens tight junctions3-5%
With Protease InhibitorAprotininInhibits trypsin and chymotrypsin2-4%
Lipid-Based Formulation (SEDDS)Oils, surfactants, co-solventsEnhances solubility, lymphatic uptake5-10%
Polymeric NanoparticlesPLGAProtects from degradation, controlled release4-8%

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound formulation (dissolved in HBSS) to the apical (donor) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Calculate the Papp value to determine the permeability of this compound across the Caco-2 monolayer.

Protocol 2: In Vitro Stability in Simulated Gastric and Intestinal Fluids

  • Prepare Simulated Fluids: Prepare simulated gastric fluid (SGF) (pH 1.2, with pepsin) and simulated intestinal fluid (SIF) (pH 6.8, with pancreatin) according to USP guidelines.

  • Incubation:

    • Add the this compound formulation to pre-warmed SGF and incubate at 37°C with continuous agitation for a period representative of gastric residence time (e.g., 2 hours).

    • In a separate experiment, add the this compound formulation to pre-warmed SIF and incubate at 37°C with continuous agitation for a period representative of intestinal residence time (e.g., 4-6 hours).

  • Sample Collection: At various time points, withdraw aliquots from the incubation mixtures.

  • Stop Degradation: Immediately add a protease inhibitor cocktail or use a method to denature the enzymes (e.g., addition of organic solvent) to stop further degradation of this compound.

  • Analysis: Quantify the remaining intact this compound in the samples using a suitable analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis: Plot the percentage of intact this compound remaining over time to assess its stability in each simulated fluid.

Visualizations

STAD2_Pathway PKA Signaling and this compound Inhibition cluster_AKAP_Complex AKAP Signaling Complex AKAP AKAP PKA_RII PKA-RII Subunit AKAP->PKA_RII Anchors PKA_C PKA Catalytic Subunit PKA_RII->PKA_C Binds/Inhibits Substrate Downstream Substrates PKA_C->Substrate Phosphorylates cAMP cAMP cAMP->PKA_RII Binds & Activates STAD2 This compound STAD2->AKAP Disrupts Interaction STAD2->PKA_RII

Caption: PKA signaling pathway and the inhibitory action of this compound.

experimental_workflow Workflow for Developing Oral this compound Formulations cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment formulation_design Formulation Design (e.g., SEDDS, Nanoparticles) excipient_selection Excipient Selection (Enhancers, Inhibitors) formulation_design->excipient_selection formulation_prep Formulation Preparation excipient_selection->formulation_prep stability_assay Stability Assay (SGF/SIF) formulation_prep->stability_assay Test Formulation release_study In Vitro Release Study stability_assay->release_study permeability_assay Permeability Assay (Caco-2) release_study->permeability_assay animal_model Animal Model Selection permeability_assay->animal_model Lead Formulation optimization Optimize? permeability_assay->optimization pk_study Pharmacokinetic (PK) Study animal_model->pk_study data_analysis Data Analysis (Bioavailability) pk_study->data_analysis optimization->formulation_design Yes optimization->animal_model No

Caption: Experimental workflow for oral this compound formulation development.

barriers_solutions Barriers and Solutions for Oral Peptide Delivery Barriers Oral Administration of this compound Enzymatic Degradation Low Permeability First-Pass Metabolism Solutions Protease Inhibitors Permeation Enhancers Lipid-Based Systems / Nanoparticles Barriers:b1->Solutions:s1 Overcome by Barriers:b2->Solutions:s2 Overcome by Barriers:b3->Solutions:s3 Bypassed by

Caption: Overcoming barriers to oral this compound delivery.

References

Technical Support Center: STAD 2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing STAD 2, a potent and selective disruptor of the PKA-RII/AKAP interaction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments involving this compound.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common problems encountered when using this compound in various experimental assays.

Problem: High variability or inconsistent results between experiments.

  • Possible Causes & Solutions:

CauseRecommended Action
Reagent Instability This compound is a peptide and may be sensitive to degradation. Aliquot the reconstituted peptide and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Prepare fresh working solutions for each experiment from a new aliquot.
Inconsistent Cell Viability Ensure cell viability is consistently high (>90%) before starting each experiment. Low viability can result from improper handling, cryopreservation, or thawing procedures.[3]
Operator-Dependent Variability Minor differences in pipetting, timing of incubations, and washing steps can introduce significant variability.[3][4] Standardize the protocol across all users and, if possible, have a single operator perform critical steps.
Lot-to-Lot Variation of Reagents Different lots of this compound, antibodies, or other critical reagents can have slightly different activities.[3][5] It is advisable to purchase a single large lot of critical reagents for a series of experiments. If changing lots, perform a bridging study to ensure consistency.
Instrument Calibration Improperly calibrated instruments such as pipettes, plate readers, or flow cytometers can introduce systematic errors.[3] Regularly calibrate all equipment according to the manufacturer's recommendations.

  • Experimental Workflow for Troubleshooting Variability:

G cluster_0 Variability Troubleshooting Workflow start High Variability Observed check_reagents Assess Reagent Stability (Fresh Aliquots, Proper Storage) start->check_reagents check_cells Evaluate Cell Health (Viability, Passage Number) check_reagents->check_cells standardize_protocol Standardize Operator Technique (Pipetting, Timing) check_cells->standardize_protocol check_instrumentation Verify Instrument Calibration (Pipettes, Readers) standardize_protocol->check_instrumentation analyze_data Re-analyze Data (Check for Outliers, Normalization) check_instrumentation->analyze_data result_ok Variability Reduced analyze_data->result_ok result_not_ok Variability Persists analyze_data->result_not_ok

Caption: A stepwise workflow to diagnose and resolve sources of experimental variability.

Problem: Weak or no observable effect of this compound.

If this compound does not produce the expected biological effect, it could be due to a variety of factors related to the peptide itself, the experimental setup, or the biological system.

  • Possible Causes & Solutions:

CauseRecommended Action
Suboptimal this compound Concentration The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific system.[3]
Poor Cell Permeability While this compound is designed to be cell-permeable, its uptake can differ among cell lines.[6] If a lack of effect is suspected to be due to poor uptake, consider alternative delivery methods or longer incubation times.
Incorrect Reagent Preparation or Storage Improper storage or handling of this compound can lead to a loss of activity.[1][3] Ensure it is stored at the recommended temperature and is within its expiration date. Reconstitute as per the manufacturer's datasheet.
Target Not Expressed or Localized The target of this compound, the PKA-RII subunit, may not be expressed at sufficient levels or appropriately localized with AKAPs in your specific cell model. Verify the expression and localization of PKA-RII and relevant AKAPs using techniques like Western blotting or immunofluorescence.

  • Signaling Pathway Context for this compound Action:

G cluster_0 PKA-AKAP Signaling AKAP AKAP PKA_RII PKA-RII (Regulatory Subunit) AKAP->PKA_RII Binds PKA_C PKA-C (Catalytic Subunit) PKA_RII->PKA_C Inhibits Substrate Downstream Substrate PKA_C->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate STAD2 This compound STAD2->PKA_RII Binds & Disrupts AKAP Interaction

Caption: this compound disrupts the interaction between PKA-RII and AKAP, affecting downstream signaling.

Problem: High background signal in the assay.

High background can obscure the specific signal and reduce the dynamic range of the assay, making it difficult to detect the effects of this compound.

  • Possible Causes & Solutions:

CauseRecommended Action
Non-specific Antibody Binding If using an immunoassay format, insufficient blocking or inadequate washing can lead to high background.[3] Optimize blocking conditions (e.g., extend time, try different blocking agents) and ensure thorough washing steps.
Cell Culture Conditions Over-stimulation of cells with mitogens or antigens can lead to non-specific activation.[3] The quality of serum used in the culture medium can also significantly impact background levels; consider screening different lots of fetal bovine serum (FBS) or using serum-free media.
Contamination Microbial contamination (e.g., mycoplasma) can non-specifically activate cells, leading to high background.[3] Regularly test cell cultures for contamination.
Sample Matrix Effects Endogenous substances in the sample, such as those found in serum or plasma, can interfere with the assay.[7][8] Consider sample dilution or purification to minimize these effects.

Frequently Asked Questions (FAQs)

Q1: What are common interfering substances that could affect my assay when using this compound?

A1: While this compound itself is a specific peptide, the assay you use it in can be susceptible to common interferences. These can be broadly categorized as:

  • Endogenous substances: Hemolysis (release of hemoglobin and other intracellular components), lipemia (high levels of lipids), and icterus (high bilirubin) can interfere with many optical-based assays.[7] High concentrations of proteins in the sample can also cause interference.[7]

  • Exogenous substances: Components of your sample collection or preparation, such as anticoagulants, preservatives, or even powder from gloves, can interfere with the assay chemistry.[8]

  • Cross-reactivity: In immunoassays, other molecules with structural similarities to your target of interest may cross-react with the detection antibodies.[9]

Q2: How can I perform an interference study for my assay?

A2: A paired-difference study is a common method to assess interference.[8]

  • Prepare two sets of samples: a "test" set spiked with the potential interfering substance and a "control" set with an equivalent volume of the interferent's diluent.

  • Both sets should contain at least two different concentrations of your analyte of interest.

  • Run the assay on both sets of samples.

  • The difference in the measured analyte concentration between the test and control samples represents the interference.[8]

Q3: My results are not reproducible between different laboratories. What could be the cause?

A3: Inter-laboratory variability is a common challenge. Key factors include:

  • Differences in environmental conditions: Temperature, humidity, and light exposure can affect reagent stability and cell health.

  • Variations in equipment and materials: Even if the same model of instrument is used, there can be performance differences. Different lots of consumables (e.g., plates, tubes) can also contribute to variability.

  • Divergence in protocol execution: Seemingly minor differences in how the protocol is performed by different teams can lead to significant variations in results.[3]

To mitigate this, ensure a highly detailed and standardized protocol is shared and followed by all participating labs.

Q4: What are some general best practices for developing a robust assay in which this compound will be used?

A4:

  • Thorough Reagent Selection and Characterization: Screen different antibodies, buffers, and other reagents to find the optimal combination for your specific assay.[5]

  • Optimization of Assay Parameters: Systematically optimize key parameters such as incubation times, temperatures, and concentrations of all components.

  • Stability Testing: Determine the stability of your reagents under storage and assay conditions to ensure they remain active throughout the experiment.[2]

  • Use of Controls: Always include appropriate positive and negative controls to validate the results of each experiment. A weak or absent positive control can invalidate the assay's results.[3]

  • Consider the Sample Matrix: Test your assay with real samples as early as possible in the development process to identify and mitigate any matrix effects.[5]

  • Logical Relationship between Problem and Solution Categories:

G cluster_0 Troubleshooting Logic cluster_1 Potential Cause Categories cluster_2 Solution Categories problem Observed Problem (e.g., High Variability, No Effect) reagent Reagent Issues problem->reagent biological Biological System Issues problem->biological procedural Procedural/Technical Issues problem->procedural optimization Assay Optimization (e.g., Titration, Timing) reagent->optimization validation System Validation (e.g., Western Blot, Cell Viability) biological->validation standardization Protocol Standardization (e.g., SOPs, Calibration) procedural->standardization

Caption: Mapping experimental problems to their likely causes and corresponding solution strategies.

References

Validation & Comparative

Publish Comparison Guide: Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

As information on a specific kinase inhibitor designated "STAD-2" is not publicly available, this guide has been developed as a comprehensive template for comparing a novel kinase inhibitor with established alternatives. For this purpose, we will use the well-characterized class of Janus Kinase (JAK) inhibitors as a representative example. This framework can be readily adapted to compare STAD-2 once relevant experimental data is generated.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Janus Kinases (JAKs)

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction of a wide array of cytokines, interferons, and hormones.[1][2] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These kinases associate with the intracellular domains of cytokine receptors in pairs.[3] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.

Mechanism of Action of JAK Inhibitors

JAK inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of JAKs. This prevents the phosphorylation of JAKs and downstream STAT proteins, thereby blocking cytokine signaling. However, newer inhibitors, such as Deucravacitinib, employ an allosteric mechanism, binding to the regulatory pseudokinase domain of TYK2 to induce a conformational change that inhibits its catalytic activity.[4][5] This can lead to greater selectivity for a specific JAK family member.[4]

The selectivity of a JAK inhibitor for the different JAK isoforms is a key determinant of its biological effects and safety profile.[1] For instance, JAK2 is crucial for erythropoiesis, and its inhibition can lead to anemia.[2] Conversely, targeting JAK1 and JAK3 is often associated with immunosuppressive effects.[2]

Signaling Pathway Diagram: The JAK-STAT Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor 3. Receptor Phosphorylation JAK1->STAT1 5. STAT Phosphorylation JAK2->Receptor JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 6. Dimerization STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Kinase_Inhibitor_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Activity cluster_2 In Vivo Efficacy & PK/PD biochem_assay Biochemical Potency Assay (e.g., ADP-Glo, LanthaScreen) Determines IC50 binding_assay Binding Affinity Assay (e.g., TR-FRET) Determines Kd cellular_potency Cellular Potency Assay (e.g., Phospho-STAT Western/ELISA) Measures on-target effect in cells biochem_assay->cellular_potency Candidate Selection selectivity_assay Kinase Selectivity Profiling (e.g., KinomeScan, KiNativ) Assesses off-target effects cell_viability Cell Viability/Toxicity Assay (e.g., MTS, CellTiter-Glo) Assesses cellular toxicity animal_model Animal Model of Disease (e.g., Arthritis model) Evaluates in vivo efficacy cellular_potency->animal_model Lead Optimization pk_pd Pharmacokinetics/Pharmacodynamics Measures drug exposure and target engagement

References

A Comparative Analysis of the Antiplasmodial Efficacy of STAD-2 and Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of the novel stapled peptide, STAD-2, against the conventional antimalarial drug, Chloroquine. The analysis is based on available experimental data and is intended to inform researchers and professionals in the field of drug development.

Quantitative Efficacy Analysis

The following table summarizes the 50% inhibitory concentration (IC50) values for STAD-2 and Chloroquine against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Lower IC50 values are indicative of higher potency.

CompoundTarget OrganismIC50 (3D7 Strain)Reference
STAD-2 Plasmodium falciparum~1 µM[1]
Chloroquine Plasmodium falciparum8.6 ± 0.4 nM[2]

Comparative Overview of Mechanisms of Action

STAD-2 and Chloroquine exhibit distinct mechanisms of action against Plasmodium falciparum.

STAD-2: This stapled peptide was initially designed to disrupt the interaction between Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs)[1]. However, its antimalarial activity has been demonstrated to be independent of this pathway[1]. STAD-2 selectively permeates infected red blood cells and localizes within the parasite[1]. The precise molecular target responsible for its antiplasmodial effect is yet to be fully elucidated, but it is known to act rapidly[1].

Chloroquine: As a weak base, Chloroquine accumulates in the acidic food vacuole of the parasite[3][4]. Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite[3][4]. Chloroquine is believed to inhibit the polymerization of heme into hemozoin crystals, leading to the accumulation of toxic free heme and subsequent parasite death[3][4].

Experimental Protocols

The following outlines the general methodology for determining the in vitro antiplasmodial activity of compounds like STAD-2 and Chloroquine.

In Vitro Antiplasmodial Susceptibility Assay

This assay is designed to determine the concentration of a drug that inhibits the growth of Plasmodium falciparum by 50% (IC50).

1. Parasite Culture:

  • Plasmodium falciparum (e.g., 3D7 strain) is cultured in vitro in human red blood cells (O+).

  • The culture is maintained in RPMI 1640 medium supplemented with human serum or Albumax, and incubated at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

  • Parasite cultures are synchronized at the ring stage before the assay.

2. Drug Preparation:

  • A stock solution of the test compound (STAD-2 or Chloroquine) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made to achieve a range of final concentrations for testing.

3. Assay Procedure:

  • Synchronized ring-stage parasites at a known parasitemia and hematocrit are plated in 96-well microplates.

  • The diluted test compounds are added to the wells. Control wells with no drug and wells with a known antimalarial are also included.

  • The plates are incubated for 48-72 hours under the same conditions as the parasite culture.

4. Determination of Parasite Growth Inhibition:

  • Parasite growth can be quantified using several methods:

    • Microscopy: Giemsa-stained blood smears are prepared from each well, and the number of parasites per 1000 red blood cells is counted.

    • Fluorometric Assays: DNA-intercalating dyes like SYBR Green I are used to stain parasite DNA. The fluorescence intensity, which is proportional to the number of parasites, is measured using a fluorescence plate reader.

    • Radiolabel Incorporation: A radiolabeled precursor, such as [3H]-hypoxanthine, is added to the culture. The incorporation of the radiolabel into the parasite's nucleic acids is measured using a scintillation counter.

5. Data Analysis:

  • The percentage of growth inhibition for each drug concentration is calculated relative to the drug-free control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

PKA_AKAP_Signaling_Pathway Intended Signaling Pathway of STAD-2 Design cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme Binds to R subunits PKA_R Regulatory Subunits (R) PKA_holoenzyme->PKA_R Releases PKA_C Catalytic Subunits (C) (Active) PKA_holoenzyme->PKA_C Releases Substrate Substrate PKA_C->Substrate Phosphorylates AKAP AKAP AKAP->PKA_holoenzyme Anchors STAD2 STAD-2 STAD2->AKAP Disrupts Interaction (Intended Action) Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Caption: Intended PKA-AKAP signaling pathway targeted by STAD-2.

Antimalarial_Assay_Workflow In Vitro Antimalarial Assay Workflow start Start culture Culture & Synchronize P. falciparum start->culture plate_parasites Plate Synchronized Parasites in 96-well plates culture->plate_parasites prepare_drugs Prepare Serial Dilutions of STAD-2 & Chloroquine add_drugs Add Drug Dilutions to wells prepare_drugs->add_drugs plate_parasites->add_drugs incubate Incubate for 48-72h add_drugs->incubate quantify Quantify Parasite Growth (e.g., SYBR Green I Assay) incubate->quantify analyze Analyze Data & Calculate IC50 quantify->analyze end End analyze->end

Caption: General workflow for in vitro antimalarial drug susceptibility testing.

References

Validating Target Engagement for STAD 2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics often hinges on the precise validation of a drug's interaction with its intended molecular target. This guide provides a comparative overview of methodologies for confirming target engagement for two distinct molecules referred to as "STAD 2": the synthetic peptide STAD-2 (Stapled AKAP Disruptor 2) and the adaptor protein STAP-2 (Signal-transducing adaptor protein-2) . Understanding the unique characteristics of each molecule is paramount in selecting the appropriate validation strategy.

Section 1: STAD-2 (Stapled AKAP Disruptor 2)

STAD-2 is a hydrocarbon-stapled peptide designed to mimic the A-Kinase Anchoring Protein (AKAP) helix, thereby disrupting the interaction between AKAPs and the regulatory (R) subunits of Protein Kinase A (PKA). Validating its target engagement primarily involves demonstrating direct binding to PKA and the subsequent functional consequence of PKA-AKAP complex disruption.

Comparison of Target Engagement Validation Methods for STAD-2
Method Type Assay Principle Measures Throughput Key Considerations
Direct (Biochemical) Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled STAD-2 upon binding to PKA. The larger complex tumbles slower, increasing polarization.Binding affinity (Kd)HighRequires fluorescently labeled peptide. Sensitive to assay conditions (buffer, temperature).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon titration of STAD-2 into a solution containing PKA, providing a complete thermodynamic profile of the interaction.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)LowRequires larger quantities of pure protein and peptide. Label-free.
Surface Plasmon Resonance (SPR) Immobilized PKA is exposed to a flow of STAD-2, and the change in refractive index at the sensor surface is measured in real-time.Association (ka) and dissociation (kd) rate constants, and binding affinity (Kd)MediumRequires specialized equipment. Provides kinetic information.
Indirect (Cellular) Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of PKA in intact cells upon STAD-2 binding. Ligand-bound proteins are more resistant to heat-induced denaturation.Target engagement in a cellular environment.Medium-HighDoes not require modification of the compound. Can be adapted for high-throughput screening.[1][2][3][4][5]
Proximity Ligation Assay (PLA) Detects the disruption of the PKA-AKAP interaction in situ. A signal is generated only when PKA and AKAP are in close proximity, which is reduced by STAD-2.Disruption of protein-protein interaction in cells.Low-MediumProvides spatial information about target engagement.
Quantitative Data: STAD-2 Binding Affinities

The following table summarizes the binding affinities of STAD-2 for different PKA regulatory subunit isoforms, as determined by Fluorescence Polarization.[6]

PKA Isoform Binding Affinity (Kd) in nM
hRIIα6.2 ± 0.5
hRIIβ12.1 ± 1.1
hRIα>5000
hRIβ>5000

Data from investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2.[6]

Experimental Protocols
  • Reagents and Materials:

    • Purified recombinant PKA regulatory subunit (e.g., hRIIα).

    • Fluorescently labeled STAD-2 (e.g., with FITC or a similar fluorophore).

    • Assay buffer (e.g., 20 mM MOPS pH 7.0, 150 mM NaCl, 0.005% (v/v) CHAPS).[6]

    • Microplate reader with fluorescence polarization capabilities.

    • 384-well, low-volume, black microplates.

  • Procedure:

    • Prepare a serial dilution of the PKA protein in the assay buffer.

    • Add a fixed concentration of fluorescently labeled STAD-2 to each well of the microplate. A final concentration in the low nanomolar range is typically used.[6]

    • Add the different concentrations of PKA to the wells containing the labeled STAD-2.

    • Include control wells with labeled STAD-2 only (for baseline polarization) and buffer only (for background).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization on a microplate reader.

    • Plot the change in millipolarization (mP) units against the concentration of PKA and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd.

Visualizations

STAD2_Mechanism cluster_PKA PKA Holoenzyme PKA_R PKA-R PKA_C PKA-C (inactive) PKA_R->PKA_C inhibits AKAP AKAP AKAP->PKA_R anchors STAD2 STAD-2 STAD2->PKA_R binds & disrupts

Caption: Mechanism of STAD-2 action.

FP_Workflow start Start prepare_reagents Prepare fluorescently labeled STAD-2 and serial dilutions of PKA start->prepare_reagents plate_setup Add reagents to microplate prepare_reagents->plate_setup incubation Incubate to reach equilibrium plate_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Analyze data and determine Kd measurement->analysis end End analysis->end

Caption: Fluorescence Polarization workflow.

Section 2: STAP-2 (Signal-transducing adaptor protein-2)

STAP-2 is an adaptor protein that plays a crucial role in various cellular signaling pathways, particularly in the immune system.[7] It lacks enzymatic activity and functions by mediating protein-protein interactions. Validating target engagement for a molecule targeting STAP-2 involves demonstrating its binding to STAP-2 and the subsequent modulation of STAP-2's interaction with its binding partners and downstream signaling events.

Comparison of Target Engagement Validation Methods for STAP-2
Method Type Assay Principle Measures Throughput Key Considerations
Direct (Biochemical) Co-Immunoprecipitation (Co-IP) An antibody against STAP-2 is used to pull down STAP-2 and its interacting proteins from a cell lysate.Interaction with binding partners (e.g., STAT3, Brk).[8]LowRequires a specific and high-affinity antibody for IP. Prone to non-specific binding.
Pull-down Assay A tagged (e.g., GST or His-tagged) STAP-2 protein is used to "pull down" interacting proteins from a cell lysate.Direct interaction with binding partners.LowIn vitro assay; may not fully reflect cellular context.
Quantitative Mass Spectrometry Combines affinity purification of STAP-2 with mass spectrometry to identify and quantify interacting proteins.[9][10][11]Comprehensive identification and quantification of the STAP-2 interactome.LowProvides unbiased discovery of interaction partners.
Indirect (Cellular) Reporter Gene Assay Measures the transcriptional activity of downstream effectors of STAP-2 signaling, such as STAT3.[12][13]Functional consequence of targeting STAP-2 on a specific signaling pathway.HighIndirect measure of target engagement. Requires a well-characterized signaling pathway.
BRET/FRET Assays Measures the proximity of STAP-2 and a binding partner, each fused to a bioluminescent or fluorescent protein.[14][15][16][17]Real-time monitoring of protein-protein interactions in living cells.Medium-HighRequires genetic modification of cells to express fusion proteins.
STAP-2 Knockout/Knockdown Phenotyping Compares the cellular phenotype of wild-type cells with cells where STAP-2 expression is ablated or reduced.[18][19][20][21]The necessity of STAP-2 for a particular cellular function.LowProvides strong evidence for the on-target effects of a STAP-2 inhibitor.
Experimental Protocols
  • Reagents and Materials:

    • Cell line endogenously or exogenously expressing STAP-2 and STAT3.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Anti-STAP-2 antibody for immunoprecipitation.

    • Isotype control IgG antibody.

    • Protein A/G magnetic beads or agarose resin.

    • Wash buffer (e.g., lysis buffer with lower detergent concentration).

    • Elution buffer (e.g., Laemmli sample buffer).

    • Anti-STAT3 antibody for Western blotting.

  • Procedure:

    • Culture and treat cells as required.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-STAP-2 antibody or control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluates by SDS-PAGE and Western blotting using an anti-STAT3 antibody to detect the co-immunoprecipitated STAT3.

Visualizations

STAP2_Signaling Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAP2 STAP-2 STAP2->STAT3 interacts & modulates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Transcription CoIP_Workflow start Start cell_lysis Cell Lysis start->cell_lysis pre_clearing Pre-clearing of Lysate cell_lysis->pre_clearing ip_antibody Incubate with anti-STAP-2 Ab pre_clearing->ip_antibody bead_capture Capture with Protein A/G beads ip_antibody->bead_capture washing Wash to remove non-specific proteins bead_capture->washing elution Elute protein complexes washing->elution western_blot Western Blot for STAT3 elution->western_blot end End western_blot->end

References

Validating STAT2 Knockout Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, rigorous validation of genetic models is paramount. This guide provides a comprehensive comparison of STAT2 knockout (KO) models, detailing experimental validation data and protocols to ensure the reliability of your research findings.

Signal Transducer and Activator of Transcription 2 (STAT2) is a critical component of the type I and type III interferon (IFN) signaling pathways, playing a pivotal role in the innate immune response to viral infections.[1][2][3] Upon IFN stimulation, STAT2, along with STAT1 and Interferon Regulatory Factor 9 (IRF9), forms the ISGF3 transcription factor complex, which translocates to the nucleus to activate the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.[1][2][4] Given its central role in antiviral immunity, STAT2 knockout models are invaluable tools for studying viral pathogenesis, immune regulation, and for the development of novel therapeutics.

This guide outlines the key methodologies for validating STAT2 knockout models, presents comparative data from validated models, and provides detailed experimental protocols.

Comparative Analysis of STAT2 Knockout vs. Wild-Type Models

The generation of a STAT2 knockout model necessitates a thorough validation process to confirm the absence of a functional STAT2 protein and to characterize the resulting phenotype. The following table summarizes the expected outcomes when comparing a STAT2 KO model to its wild-type (WT) counterpart across various validation techniques.

Validation MethodWild-Type (WT)STAT2 Knockout (KO)Expected Outcome in KO
Genomic DNA Analysis Intact STAT2 gene sequenceDisrupted STAT2 gene (e.g., deletion, insertion)Confirmation of genetic modification
mRNA Expression (RT-qPCR) Detectable STAT2 mRNAAbsent or significantly reduced STAT2 mRNALack of gene transcription
Protein Expression (Western Blot) Detectable STAT2 protein (~113 kDa)Absent STAT2 proteinAbsence of target protein
Interferon Signaling Robust induction of ISGs upon IFN-α/β stimulationImpaired induction of ISGs upon IFN-α/β stimulationFunctional consequence of STAT2 loss
Antiviral Response Resistance to viral infectionIncreased susceptibility to viral infectionPhenotypic consequence of STAT2 loss

Experimental Validation Data

Successful validation of a STAT2 knockout model relies on a combination of molecular and functional assays. Below are representative data from the validation of a STAT2 knockout mouse model.

Genotypic Validation

Genomic DNA analysis confirms the targeted disruption of the Stat2 gene. This is often achieved through Southern blotting or PCR followed by sequencing.

Table 1: Genotypic Analysis of STAT2 Knockout Mice

AnalysisWild-Type (+/+)Heterozygous (+/-)Homozygous (-/-)
Southern Blot Single band corresponding to the wild-type alleleTwo bands: one for the wild-type allele and one for the targeted alleleSingle band corresponding to the targeted allele
PCR Genotyping A single PCR product of the size of the wild-type alleleTwo PCR products corresponding to both wild-type and targeted allelesA single PCR product of the size of the targeted allele

Data based on the generation of Stat2 null mice as described in Park et al., 2000.[3][5]

Protein Expression Validation

Western blotting is a crucial step to confirm the absence of the STAT2 protein in the knockout model.

Table 2: Western Blot Analysis of STAT2 Protein Expression in Primary Mouse Embryonic Fibroblasts (PMEFs)

Cell LineSTAT2 Protein (~113 kDa)STAT1 ProteinLoading Control (e.g., GAPDH)
Wild-Type (+/+) PresentPresentPresent
Heterozygous (+/-) Reduced levelsPresentPresent
Homozygous (-/-) AbsentReduced levelsPresent

This table summarizes findings where STAT2 knockout was confirmed by the absence of the protein. Notably, a reduction in STAT1 protein levels was also observed in STAT2 null cells.[5][6] Commercially available STAT2 knockout cell lines are also validated using Western blotting.[7]

Experimental Protocols

Western Blot for STAT2 Protein Detection

This protocol outlines the procedure for detecting the presence or absence of STAT2 protein in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-STAT2 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Loading control primary antibody (e.g., anti-GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse wild-type and STAT2 KO cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-STAT2 antibody (and anti-loading control antibody) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The absence of a band at ~113 kDa in the knockout sample confirms the knockout.

RT-qPCR for STAT2 mRNA Expression

This protocol is for quantifying STAT2 mRNA levels to confirm transcriptional knockout.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for STAT2 and a housekeeping gene (e.g., GAPDH)

Mouse Stat2 qPCR Primer Pair Example:

  • Forward Primer: 5'-GAACCAACTCTCCATTGCCTGG-3'

  • Reverse Primer: 5'-CGTAAGAGGAGAACTGCCAGCT-3'[8]

Procedure:

  • RNA Extraction: Isolate total RNA from wild-type and STAT2 KO cells or tissues.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.[9]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • qPCR Run: Perform the qPCR reaction using a standard protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of STAT2 mRNA, normalized to the housekeeping gene.[9] A significant reduction or absence of STAT2 mRNA in the knockout samples validates the knockout at the transcriptional level.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes is crucial for understanding the implications of a STAT2 knockout and the validation strategy.

STAT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-I IFN-I IFNAR IFNAR1 IFNAR2 IFN-I->IFNAR Binds JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT2 STAT2 JAK1->STAT2 Phosphorylates STAT1 STAT1 TYK2->STAT1 Phosphorylates ISGF3 ISGF3 (STAT1-STAT2-IRF9) STAT2->ISGF3 STAT1->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Translocates & Binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Promotes Transcription

Caption: Type I Interferon Signaling Pathway highlighting the central role of STAT2.

Knockout_Validation_Workflow start STAT2 Knockout Model Generation (e.g., CRISPR/Cas9) genomic Genomic Validation (PCR, Sequencing, Southern Blot) start->genomic transcriptomic Transcriptomic Validation (RT-qPCR) start->transcriptomic proteomic Proteomic Validation (Western Blot) start->proteomic validated_model Validated STAT2 KO Model genomic->validated_model transcriptomic->validated_model functional Functional Validation (Viral Challenge, ISG Induction Assay) proteomic->functional functional->validated_model

Caption: Experimental workflow for the validation of a STAT2 knockout model.

Comparison with Alternative Models

While STAT2 KO models are instrumental, comparing them with other models targeting the same pathway can provide deeper insights.

Table 3: Comparison of STAT1 KO and STAT2 KO Mouse Phenotypes

FeatureSTAT1 KnockoutSTAT2 Knockout
Response to Type I IFN DefectiveDefective
Response to Type II IFN (IFN-γ) DefectiveNormal
Antiviral Response Highly susceptible to viral and microbial pathogensHighly susceptible to viral pathogens
Lethal T-cell Mediated Disease Develops a lethal CD4+ T-cell-mediated disease upon certain viral infections (e.g., LCMV)Does not develop this specific lethal T-cell mediated disease

This comparison highlights the non-redundant roles of STAT1 and STAT2 in interferon signaling and immune regulation.[10]

References

A Comparative Guide to the NRG Oncology/RTOG 0815 (STAD) Clinical Trial for Intermediate-Risk Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pivotal NRG Oncology/RTOG 0815 clinical trial, which investigated the addition of short-term androgen deprivation (STAD) to dose-escalated radiotherapy. The performance of this combination therapy is compared with radiotherapy alone and other contemporary treatment modalities for intermediate-risk prostate cancer.

Data Presentation: Quantitative Outcomes of the NRG Oncology/RTOG 0815 Trial

The following tables summarize the key quantitative results from the NRG Oncology/RTOG 0815 phase III randomized trial. The study enrolled 1,492 patients with intermediate-risk prostate cancer, defined as having at least one of the following: clinical stage T2b-T2c, a Gleason score of 7, or a PSA level >10 and ≤20 ng/mL.

Table 1: Primary and Secondary Efficacy Endpoints

EndpointRadiotherapy Alone (Arm 1)Radiotherapy + STAD (Arm 2)Hazard Ratio (95% CI)P-value
5-Year Overall Survival 90%91%0.85 (0.65 - 1.11)0.22
8-Year Overall Survival 79%84%0.85 (0.65 - 1.11)0.22
Prostate Cancer-Specific Mortality 10 deaths1 death0.10 (0.01 - 0.80)0.007
Distant Metastasis (5-Year) 3.1%0.6%0.25 (0.11 - 0.57)<0.001
Distant Metastasis (8-Year) 4.3%1.0%0.25 (0.11 - 0.57)<0.001
PSA Failure (5-Year) 14%8%0.52 (0.39 - 0.70)<0.001
PSA Failure (8-Year) 21%10%0.52 (0.39 - 0.70)<0.001
Salvage Androgen Deprivation Therapy (5-Year) 6.1%4.2%0.62 (0.41 - 0.95)0.025
Salvage Androgen Deprivation Therapy (8-Year) 9.8%5.8%0.62 (0.41 - 0.95)0.025

Table 2: Adverse Events

Adverse EventRadiotherapy Alone (Arm 1)Radiotherapy + STAD (Arm 2)P-value
Acute Grade ≥3 2%12%<0.001
Late Grade ≥3 (Cumulative at 10 years) 16%17%0.27
Comparison with Alternative Treatments for Intermediate-Risk Prostate Cancer

The management of intermediate-risk prostate cancer is multifaceted, with several viable treatment options beyond the scope of the RTOG 0815 trial.

Table 3: Comparison of Treatment Modalities for Intermediate-Risk Prostate Cancer

Treatment ModalityTypical Efficacy (Biochemical Recurrence-Free Survival)Key AdvantagesKey Disadvantages
Dose-Escalated Radiotherapy Alone ~70-85% at 8 years[1]Avoids hormonal side effectsLower biochemical control compared to combination therapy
Radiotherapy + Short-Term ADT ~90% at 8 years[1]Improved biochemical control and reduced distant metastasesHormonal side effects (hot flashes, fatigue, sexual dysfunction)
Brachytherapy (Monotherapy or Boost) 85-95% at 8 years[1][2]High dose conformity, often shorter treatment courseInvasive procedure, potential for urinary and bowel side effects
Active Surveillance (for favorable intermediate-risk) Variable, with a significant portion eventually receiving treatment[3]Avoids immediate treatment-related side effectsRisk of disease progression, requires diligent monitoring
Radical Prostatectomy ~70-80% at 8 years[1]Provides definitive pathological stagingSurgical risks, potential for incontinence and erectile dysfunction

Experimental Protocols

NRG Oncology/RTOG 0815 Trial Protocol

Objective: To determine if the addition of 6 months of short-term androgen deprivation (STAD) to dose-escalated radiotherapy improves overall survival in men with intermediate-risk prostate cancer.

Patient Population:

  • Inclusion Criteria: Histologically confirmed intermediate-risk prostate adenocarcinoma defined by at least one of the following: T2b-T2c disease, Gleason score of 7, or PSA > 10 ng/mL and ≤ 20 ng/mL.

  • Exclusion Criteria: Prior pelvic radiotherapy, prior or current hormonal therapy, or evidence of metastatic disease.

Treatment Arms:

  • Arm 1 (Radiotherapy Alone): Patients received dose-escalated radiotherapy.

  • Arm 2 (Radiotherapy + STAD): Patients received dose-escalated radiotherapy plus 6 months of STAD, starting 8 weeks before radiotherapy.

Radiotherapy Protocol:

  • External Beam Radiotherapy (EBRT): A total dose of 79.2 Gy delivered in 44 fractions.

  • EBRT with Brachytherapy Boost: EBRT to a dose of 45 Gy in 25 fractions followed by either a low-dose-rate (LDR) or high-dose-rate (HDR) brachytherapy boost.

Androgen Deprivation Therapy Protocol (Arm 2):

  • Luteinizing hormone-releasing hormone (LHRH) agonist or antagonist.

  • Oral anti-androgen therapy.

  • Total duration of 6 months.

Endpoints:

  • Primary Endpoint: Overall survival.

  • Secondary Endpoints: Prostate cancer-specific mortality, distant metastases, biochemical failure (PSA relapse), and treatment-related toxicity.

Mandatory Visualizations

Experimental Workflow of the NRG Oncology/RTOG 0815 Trial

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_arm1 Arm 1 cluster_arm2 Arm 2 cluster_followup Follow-up & Endpoints p1 Intermediate-Risk Prostate Cancer Diagnosis p2 Inclusion/Exclusion Criteria Met p1->p2 rand Randomization p2->rand t1 Dose-Escalated Radiotherapy rand->t1 1:1 t2 Short-Term Androgen Deprivation (6 months) rand->t2 f1 Overall Survival t1->f1 f2 Distant Metastasis t1->f2 f3 PSA Failure t1->f3 f4 Toxicity Assessment t1->f4 t3 Dose-Escalated Radiotherapy t2->t3 t3->f1 t3->f2 t3->f3 t3->f4

Caption: Workflow of the NRG Oncology/RTOG 0815 clinical trial.

Signaling Pathway of Androgen Deprivation Therapy in Prostate Cancer

androgen_pathway cluster_hpg_axis Hypothalamic-Pituitary-Gonadal Axis cluster_prostate_cell Prostate Cancer Cell cluster_adt Androgen Deprivation Therapy (ADT) Intervention Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH Testosterone Testosterone Testes->Testosterone Testosterone Production AndrogenReceptor Androgen Receptor (AR) AR_complex AR-Androgen Complex AndrogenReceptor->AR_complex Nucleus Nucleus AR_complex->Nucleus GeneTranscription Gene Transcription (Growth, Proliferation, Survival) Nucleus->GeneTranscription ProstateCancerGrowth ProstateCancerGrowth GeneTranscription->ProstateCancerGrowth Prostate Cancer Growth DHT DHT Testosterone->DHT 5α-reductase DHT->AndrogenReceptor LHRH_agonist LHRH Agonists/ Antagonists LHRH_agonist->Pituitary Inhibit LH release Antiandrogen Antiandrogens Antiandrogen->AndrogenReceptor Block Androgen Binding

Caption: Mechanism of action of androgen deprivation therapy.

References

A Comparative Guide to STAD-1 and STAD-2: Potency and Selectivity in Disrupting PKA-AKAP Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the targeted disruption of protein-protein interactions is a key strategy for elucidating cellular signaling and developing novel therapeutics. Stapled AKAP Disruptors (STADs) are a class of synthetic peptides designed to selectively interfere with the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory subunits of protein kinase A (PKA). This guide provides a comparative analysis of the activity of two such peptides, STAD-1 and STAD-2, focusing on their binding affinities and isoform selectivity, supported by experimental data and protocols.

Data Presentation: Quantitative Comparison of Binding Affinities

The primary measure of activity for STAD-1 and STAD-2 is their binding affinity for the different isoforms of the PKA regulatory subunit. The dissociation constant (Kd) is a quantitative measure of this affinity, where a lower Kd value indicates a stronger binding interaction. The following table summarizes the binding affinities of STAD-1 and STAD-2 for the PKA-RIIα and PKA-RIα isoforms.

PeptideTarget PKA IsoformDissociation Constant (Kd)Reference
STAD-1 PKA-RIIα2.0 nM[1]
PKA-RIαWeak binding (submicromolar)[1]
STAD-2 PKA-RIIα6.2 nM[1][2]
PKA-RIαNo appreciable binding[1]

Experimental Protocols

The quantitative data presented above was determined using a Fluorescence Polarization (FP) assay. This section details the methodology for this key experiment.

Fluorescence Polarization Assay for Binding Affinity Determination

Objective: To determine the dissociation constants (Kd) of STAD-1 and STAD-2 for the docking/dimerization (D/D) domains of PKA-RIα and PKA-RIIα.

Materials:

  • Fluorescently labeled STAD-1 and STAD-2 peptides (e.g., with FITC).

  • Purified protein constructs of the D/D domains of human PKA-RIα and PKA-RIIα.

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% Tween 20).

  • 384-well black plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • A solution of the fluorescently labeled STAD peptide is prepared at a constant final concentration (e.g., 10 nM) in the assay buffer.

  • Serial dilutions of the PKA-R D/D domain proteins are prepared over a concentration range (e.g., 0.1 nM to 100 µM) in the assay buffer.

  • The fluorescently labeled peptide solution is added to the wells of the 384-well plate.

  • The serially diluted PKA-R D/D domain protein solutions are added to the respective wells containing the peptide.

  • The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • The fluorescence polarization of each well is measured using a plate reader. The excitation and emission wavelengths are set appropriately for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).

  • The measured fluorescence polarization values are plotted against the logarithm of the PKA-R D/D domain concentration.

  • The dissociation constant (Kd) is calculated by fitting the data to a one-site binding model using non-linear regression analysis. Each experiment is performed in triplicate to ensure accuracy.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

cluster_0 Normal PKA Signaling cluster_1 Disruption by STAD Peptides PKA_R PKA Regulatory Subunit (RII) PKA_C PKA Catalytic Subunit PKA_R->PKA_C Sequesters AKAP AKAP AKAP->PKA_R Anchors Substrate Substrate PKA_C->Substrate Phosphorylates pSubstrate Phosphorylated Substrate cAMP cAMP cAMP->PKA_R Binds STAD STAD-1 or STAD-2 PKA_R_2 PKA Regulatory Subunit (RII) STAD->PKA_R_2 Binds & Disrupts AKAP_2 AKAP AKAP_2->PKA_R_2 Interaction Blocked

Caption: Mechanism of STAD-mediated disruption of PKA-AKAP signaling.

cluster_0 Peptide Synthesis start Start: Amino Acid Resin fmoc Fmoc Solid-Phase Peptide Synthesis start->fmoc staple Incorporate Non-natural Olefinic Amino Acids fmoc->staple rcm Ring-Closing Metathesis staple->rcm cleave Cleavage and Deprotection rcm->cleave purify HPLC Purification cleave->purify end Final STAD Peptide purify->end

Caption: Workflow for the synthesis of stapled peptides like STAD-1 and STAD-2.

cluster_workflow Fluorescence Polarization Assay Workflow prep_peptide Prepare Fluorescently Labeled STAD Peptide (Constant Concentration) mix Mix Peptide and Protein in 384-well Plate prep_peptide->mix prep_protein Prepare Serial Dilutions of PKA-R D/D Domain prep_protein->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Plot Data and Perform Non-linear Regression measure->analyze result Determine Kd analyze->result

Caption: Experimental workflow for determining binding affinity using a fluorescence polarization assay.

References

Navigating Resistance: A Comparative Guide to STAD 2 and Alternative PKA Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance remains a formidable challenge in oncology. This guide provides a comparative analysis of STAD 2, a novel stapled peptide targeting the Protein Kinase A (PKA) signaling pathway, and other therapeutic alternatives. By examining potential resistance mechanisms and presenting supporting experimental data, this document aims to inform the development of next-generation cancer therapies.

Introduction to this compound and the PKA Signaling Pathway

This compound is a potent and selective disruptor of the interaction between the type II regulatory subunit of PKA (PKA-RII) and A-Kinase Anchoring Proteins (AKAPs). By mimicking the AKAP docking helix, this compound prevents the localization of PKA to specific subcellular compartments, thereby modulating downstream signaling events. The PKA pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in numerous cancers, making it an attractive therapeutic target.

It is important to note that the term "STAD" can also refer to stomach adenocarcinoma or short-term androgen deprivation. This guide focuses specifically on the stapled peptide compound, this compound.

The Advantage of Stapled Peptides in Overcoming Resistance

Stapled peptides are a class of synthetic biologics designed to mimic the alpha-helical structures crucial for many protein-protein interactions (PPIs). This structural mimicry offers a potential advantage over small molecule inhibitors in circumventing drug resistance.

Key Characteristics of Stapled Peptides:

  • Larger Interaction Footprint: Unlike small molecules that often bind to small pockets on a protein, stapled peptides engage with a larger surface area of the target protein. This makes it more difficult for a single point mutation in the target protein to abrogate binding and confer resistance while maintaining the protein's endogenous function.

  • Targeting "Undruggable" Proteins: Many cancer-related PPIs lack the well-defined binding pockets necessary for small molecule inhibition and have been considered "undruggable." Stapled peptides provide a promising modality to target these interactions.

  • Enhanced Stability and Cell Permeability: The chemical "staple" stabilizes the helical structure, increasing resistance to proteolytic degradation and often improving cell membrane permeability.

Potential Resistance Mechanisms to PKA Pathway Inhibition

While direct experimental evidence of resistance to this compound is not yet available, potential mechanisms can be inferred from studies on other kinase inhibitors and the known biology of the PKA pathway.

On-Target Resistance:

  • Mutations in PKA-RII: Alterations in the docking/dimerization domain of the PKA-RII subunit could potentially reduce the binding affinity of this compound. However, as mentioned, the extensive interaction surface of stapled peptides may render them less susceptible to single point mutations.

  • Overexpression of PKA-RII: An increase in the cellular concentration of the target protein could titrate out the inhibitor, requiring higher doses for a therapeutic effect.

Off-Target Resistance (Bypass Mechanisms):

  • Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to bypass the inhibited node. Key pathways that could compensate for PKA inhibition include:

    • PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell growth, proliferation, and survival. Its activation is a common mechanism of resistance to various targeted therapies.

    • MAPK/ERK Pathway: This pathway is also critical for cell proliferation and survival and can be activated by various receptor tyrosine kinases.

  • Downregulation of Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can render cells resistant to apoptosis induced by PKA pathway inhibition.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.

Comparative Data

The following tables summarize key quantitative data comparing stapled peptides with small molecule inhibitors and outline potential resistance mechanisms to PKA pathway modulators.

Table 1: Comparison of Stapled Peptides and Small Molecule Inhibitors

FeatureStapled Peptides (e.g., this compound)Small Molecule Inhibitors (e.g., Nutlin)
Target Type Protein-Protein InteractionsEnzymatic active sites, small pockets
Interaction Footprint LargeSmall
Susceptibility to Resistance Mutations Potentially LowerHigher
Known Resistance Limited data availableDocumented resistance via target mutations
Binding Affinity (Example) PM2 (stapled peptide) to HDM2: Kd in nM rangeNutlin-3a to HDM2: Kd in nM range

Table 2: Potential Resistance Mechanisms to PKA Pathway Inhibitors

Resistance MechanismMolecular AlterationPotential Consequence
On-Target Mutation in PKA-RII D/D domainDecreased this compound binding
Amplification of PRKAR2A geneIncreased PKA-RII protein levels
Off-Target Activating mutation in PIK3CA or AKT1Activation of PI3K/Akt pathway
Activating mutation in KRAS or BRAFActivation of MAPK/ERK pathway
Overexpression of BCL2Inhibition of apoptosis
Increased expression of ABC transportersEnhanced drug efflux

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs, the following diagrams are provided in Graphviz DOT language.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Potential Resistance Mechanisms GPCR GPCR AC Adenylate Cyclase GPCR->AC activates Ligand Hormone/Ligand Ligand->GPCR cAMP cAMP AC->cAMP produces PKA_holo Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holo binds to R subunits PKA_R Regulatory Subunit (RII) PKA_holo->PKA_R releases PKA_C Catalytic Subunit (C) PKA_holo->PKA_C releases Downstream Downstream Substrates (e.g., CREB) PKA_C->Downstream phosphorylates AKAP AKAP AKAP->PKA_holo localizes STAD2 This compound STAD2->AKAP disrupts interaction with PKA-RII PI3K_Akt PI3K/Akt Pathway Downstream->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Downstream->MAPK_ERK Bcl2 Anti-apoptotic Proteins (Bcl-2) Downstream->Bcl2

Caption: PKA signaling pathway and points of this compound intervention and potential resistance.

Experimental_Workflow cluster_setup Phase 1: Resistance Induction cluster_characterization Phase 2: Characterization cluster_mechanism Phase 3: Mechanism Identification start Parental Cancer Cell Line treat Continuous or Pulsed Treatment with this compound (Increasing Concentrations) start->treat select Selection of Resistant Clones treat->select viability Cell Viability Assay (e.g., MTT) select->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) select->apoptosis target Target Engagement Assay (e.g., Co-IP) select->target genomics Genomic Analysis (Sequencing of PRKAR2A) select->genomics proteomics Proteomic Analysis (Western Blot for Bypass Pathways) select->proteomics

Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and to assess the viability of parental versus resistant cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (parental and potentially resistant)

  • Complete cell culture medium

  • This compound (or other compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Treat the cells with various concentrations of this compound or control vehicle for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • White-walled 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (or other compounds)

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Treat the cells with various concentrations of this compound or control vehicle for the desired time period (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence of each sample using a luminometer.

Generation of Drug-Resistant Cell Lines

Objective: To develop cell lines with acquired resistance to this compound for further mechanistic studies.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks and plates

Procedure:

  • Determine the initial IC50 of this compound for the parental cell line using a cell viability assay.

  • Continuous Exposure Method: Culture the parental cells in the continuous presence of this compound, starting at a low concentration (e.g., IC20).

  • Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation.

  • Pulsed Exposure Method: Treat the cells with a higher concentration of this compound (e.g., IC50) for a short period (e.g., 24-72 hours), then replace with drug-free medium. Repeat this cycle.

  • Once a resistant population is established (e.g., can proliferate in a concentration of this compound that is 5-10 fold higher than the initial IC50), isolate single-cell clones by limiting dilution.

  • Characterize the resistant clones for their level of resistance and investigate the underlying mechanisms.

Conclusion

This compound and other stapled peptides represent a promising therapeutic strategy, in part due to their potential to be more resilient to the development of drug resistance compared to traditional small molecule inhibitors. While direct evidence for this compound resistance mechanisms is still forthcoming, a proactive investigation into potential on-target and off-target resistance pathways is crucial for its clinical development. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the efficacy of this compound and to identify and characterize potential mechanisms of resistance, ultimately paving the way for more durable cancer therapies.

Navigating the Specificity of STAD 2: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise interaction of molecular tools and targets is paramount. The designation "STAD 2" can refer to several distinct biological entities, each with a unique profile of interactions and potential for cross-reactivity. This guide provides an objective comparison of the binding specificity for three key molecules frequently abbreviated as this compound: the synthetic peptide Stapled AKAP Disruptor 2 (STAD-2) , the intracellular adaptor protein Signal-transducing adaptor protein-2 (STAP-2) , and the transcription factor Signal transducer and activator of transcription 2 (STAT2) . Understanding the specific binding partners and potential off-target effects of each is critical for accurate experimental design and interpretation.

Section 1: Stapled AKAP Disruptor 2 (STAD-2) - A Peptide Modulator of Protein-Protein Interactions

STAD-2 is a synthetic, cell-permeable peptide designed to mimic the A-Kinase Anchoring Protein (AKAP) helix, thereby disrupting the interaction between AKAPs and the regulatory subunit of Protein Kinase A (PKA).[1][2][3] While its primary intended target is the PKA-AKAP interface, studies have revealed that its biological effects, particularly its antimalarial activity, may be independent of PKA, suggesting interactions with other cellular components.[2][3][4]

STAD-2 Binding Specificity Data

A key study investigating the antimalarial properties of STAD-2 utilized immunoprecipitation of biotin-conjugated STAD-2 followed by mass spectrometry to identify specific binding partners in Plasmodium falciparum-infected red blood cells. A scrambled version of the peptide was used as a control to distinguish specific from non-specific interactions. The table below summarizes the identified STAD-2-specific protein interactions.

Identified Interacting Protein (P. falciparum)Function
Example Protein A Chaperone, protein folding
Example Protein B Calcium-binding protein
Example Protein C Structural constituent of ribosome
Example Protein D Enzyme, metabolic pathway

Note: The above are illustrative examples based on the described methodology. The actual publication should be consulted for the complete list of identified proteins.

Experimental Protocol: Immunoprecipitation and Mass Spectrometry

To identify the interacting partners of STAD-2, researchers performed the following key steps:

  • Cell Lysate Preparation: P. falciparum-infected red blood cells were lysed to separate the host cell cytoplasm and parasite proteins.

  • Incubation with Peptide: The lysates were incubated with biotin-conjugated STAD-2 or a scrambled control peptide.

  • Immunoprecipitation: Streptavidin-coupled magnetic beads were used to pull down the biotinylated peptides and any bound proteins.

  • Protein Identification: The precipitated protein complexes were separated by SDS-PAGE, and the proteins were identified using mass spectrometry.[4]

STAD-2 Signaling and Experimental Workflow

The intended mechanism of STAD-2 is to disrupt the localization and function of PKA by preventing its interaction with AKAPs. However, evidence suggests alternative pathways may be affected.

STAD2_Workflow STAD-2 Experimental and Signaling Workflow cluster_intended_pathway Intended Pathway cluster_experimental_workflow Experimental Workflow for Off-Target Identification PKA PKA AKAP AKAP PKA->AKAP Binding Disruption Disruption STAD2 STAD-2 STAD2->PKA Binds to AKAP binding site Lysate Cell Lysate IP Immunoprecipitation (Streptavidin beads) Lysate->IP Biotin_STAD2 Biotinylated STAD-2 Biotin_STAD2->IP MS Mass Spectrometry IP->MS Off_Targets Off-Target Proteins MS->Off_Targets

Caption: Workflow of STAD-2's intended action and its off-target identification.

Section 2: Signal-transducing adaptor protein-2 (STAP-2) - A Hub in Cellular Signaling

STAP-2 is an adaptor protein that plays a crucial role in a variety of cellular signal transduction pathways by interacting with numerous signaling and transcriptional molecules.[5][6] It contains multiple domains, including a pleckstrin homology (PH) domain and an SH2 domain, which facilitate its diverse interactions.[7][8][9] Its broad range of binding partners means that its "cross-reactivity" is a function of the cellular context and the presence of its various ligands.

STAP-2 Interacting Proteins

STAP-2's function is defined by the proteins it interacts with. Below is a summary of its key binding partners identified through various studies.

Interacting ProteinCellular Process
STAT3, STAT5 Cytokine signaling, transcription[5][8][10]
EGFR Tumor progression, cell proliferation[11][12]
c-Fms (M-CSFR) Macrophage activation and migration[7][13]
MyD88, IKK-α/β Toll-like receptor signaling[5]
Pyk2, Vav1, Rac1 Chemokine-induced T-cell migration[7][10]
Caspase-8, Fas Fas-mediated apoptosis[7][10][14]
HSP27 Renal fibrosis[15]
PTK6 Signal transduction[16]
CD3ζ, Lck T-cell receptor signaling[6][13][17]
Experimental Protocol: Co-Immunoprecipitation

A standard method to identify protein-protein interactions, such as those involving STAP-2, is co-immunoprecipitation (Co-IP).

  • Cell Lysis: Cells expressing the proteins of interest are lysed under non-denaturing conditions to keep protein complexes intact.

  • Antibody Incubation: An antibody specific to the "bait" protein (e.g., STAP-2) is added to the cell lysate.

  • Immunocomplex Precipitation: Protein A/G beads are used to capture the antibody-protein complex.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the immunocomplex is then eluted.

  • Detection: The "prey" protein (the interacting partner) is detected by Western blotting.

STAP-2 Signaling Pathways

STAP-2 acts as a scaffold, integrating signals from multiple pathways, particularly in immune cells.

STAP2_Signaling STAP-2 Interaction Hub cluster_cytokine Cytokine Signaling cluster_growth Growth Factor Signaling cluster_immune Immune Response STAP2 STAP-2 STAT3 STAT3 STAP2->STAT3 STAT5 STAT5 STAP2->STAT5 EGFR EGFR STAP2->EGFR c_Fms c-Fms STAP2->c_Fms TCR_complex CD3ζ / Lck STAP2->TCR_complex Fas_complex Fas / Caspase-8 STAP2->Fas_complex TLR_complex MyD88 / IKK STAP2->TLR_complex

Caption: STAP-2 as a central node in multiple signaling pathways.

Section 3: Signal Transducer and Activator of Transcription 2 (STAT2) and Antibody Specificity

STAT2 is a transcription factor that is a critical component of the type I interferon signaling pathway.[18] Unlike other STAT proteins, STAT2 does not typically form homodimers and its primary function is within the Interferon-Stimulated Gene Factor 3 (ISGF3) complex, where it heterodimerizes with STAT1 and associates with IRF9.[19][20][21] Therefore, the "cross-reactivity" of the STAT2 protein itself is highly specific to its partners within this complex. For researchers, a more practical concern is the cross-reactivity of antibodies used to detect STAT2.

STAT2 Functional Interactions

The specificity of STAT2's function is largely defined by its obligate partners in the ISGF3 complex.

Interacting ProteinComplexFunction
STAT1 ISGF3Heterodimerization partner[19][20]
IRF9 (p48) ISGF3DNA binding and complex stabilization[20][21][22]

There are two major isoforms of STAT2, with isoform 1 being the full-length protein.[23] Antibody selection should consider which isoform is being targeted.

Comparison of Commercially Available STAT2 Antibodies

The specificity of an antibody is crucial for reliable experimental results. Below is a comparison of information typically provided for commercial STAT2 antibodies.

Antibody AttributeExample Product 1 (e.g., Abcam ab32367)Example Product 2 (e.g., CST #4594)Example Product 3 (e.g., Sigma HPA018888)
Host Species RabbitRabbitRabbit
Clonality MonoclonalPolyclonalPolyclonal (Affinity Isolated)
Reactivity Human, Mouse, Rat[24]Human[25][26]Human[27]
Validation Assays WB, IHC-P, ICC/IF, Flow Cyt[24]WB[25][26]IHC, Protein Array[27]
Specificity Notes Specific for STAT2.Detects endogenous levels of total Stat2 protein.[25][26]Low cross-reactivity due to antigen selection and affinity purification.[27]
Experimental Protocol: Western Blotting for Antibody Specificity

Western blotting is a common technique to assess antibody specificity.

  • Protein Separation: Protein lysates (ideally including a positive control and a knockout/knockdown negative control) are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., BSA or milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-STAT2).

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added.

  • Detection: The signal from the labeled secondary antibody is detected, revealing the presence and size of the target protein. A specific antibody should detect a band at the correct molecular weight (approx. 113 kDa for STAT2) with minimal off-target bands.[25][26][28]

STAT2 in the ISGF3 Signaling Pathway

The highly specific role of STAT2 is best illustrated by its integration into the ISGF3 complex upon interferon signaling.

STAT2_Pathway STAT2 in Type I Interferon Signaling cluster_nucleus IFN Type I IFN Receptor IFN Receptor IFN->Receptor JAKs JAK1, TYK2 Receptor->JAKs Activation STAT1 STAT1 JAKs->STAT1 Phosphorylation STAT2 STAT2 JAKs->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocation ISRE ISRE (DNA) Transcription Gene Transcription ISRE->Transcription Binding and Activation

Caption: The specific role of STAT2 within the ISGF3 complex in interferon signaling.

References

Navigating the STAD Target Landscape: A Comparative Guide to Bioinformatic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification of robust therapeutic targets in Stomach Adenocarcinoma (STAD) is a critical step in the development of novel cancer therapies. This guide provides a comparative overview of bioinformatic methodologies for STAD target discovery, supported by experimental data from recent studies, to aid in the selection of effective analysis strategies.

The bioinformatic analysis of large-scale genomic and transcriptomic datasets, such as those from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO), has become a cornerstone of cancer research.[1] These approaches allow for the identification of differentially expressed genes (DEGs), hub genes in co-expression networks, and potential biomarkers with prognostic significance.[1][2] However, the variety of available tools and analytical pipelines can present a challenge in determining the most suitable approach. This guide aims to shed light on this by comparing identified STAD targets from studies employing different bioinformatic workflows.

Comparative Analysis of Identified STAD Targets

The following table summarizes potential STAD therapeutic targets identified in recent bioinformatic studies. The consistency of a target's identification across multiple studies using different analytical methods can indicate a more robust finding.

Target GeneStudy 1: Integrated DEG & WGCNA Analysis[1]Study 2: Hub Gene Identification from Pooled Microarray Data[2]Study 3: Machine Learning-Based Biomarker Discovery[3]Common Function/Pathway
COL1A2 Identified as a common hub geneIdentified as a hub gene-Extracellular matrix (ECM) organization, PI3K-Akt signaling
FN1 Identified as a common hub geneIdentified as a hub gene-ECM organization, cell adhesion, EMT
BGN Identified as a common hub gene with poor OS correlation[1]Identified as a hub gene-ECM organization, cell adhesion
THBS2 Identified as a common hub gene with poor OS correlation[1]Identified as a hub gene-Cell adhesion, angiogenesis
SPARC -Identified as a hub gene associated with metastasis[2]-ECM organization, cell proliferation
CST1 --Identified as a key biomarker (AUC = 0.952)[3]Protease inhibitor, cell proliferation
TIMP1 --Identified as a key biomarker (AUC = 0.952)[3]ECM organization, inhibition of metalloproteinases
KRT16 --Identified as a key biomarker[3]Keratinization, cell signaling
ATP4A --Identified as a key biomarker[3]Gastric acid secretion

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of bioinformatic studies. Below are summaries of the experimental protocols used in the cited studies.

Study 1 & 2: Integrated Differential Expression and Network Analysis
  • Data Sources: Publicly available microarray datasets from the Gene Expression Omnibus (GEO), such as GSE65801, GSE54129, GSE118916, and RNA-sequencing data from The Cancer Genome Atlas-Stomach Adenocarcinoma (TCGA-STAD) project.[1][2]

  • Differential Gene Expression (DEG) Analysis: The limma package in R was commonly used for microarray data, while DESeq2 was used for RNA-seq data to identify genes with a |log2(Fold Change)| > 1.0 and an adjusted p-value < 0.05.[3]

  • Weighted Gene Co-expression Network Analysis (WGCNA): The WGCNA R package was used to construct gene co-expression networks and identify modules of highly correlated genes. Hub genes were identified based on high module membership and gene significance.[1]

  • Protein-Protein Interaction (PPI) Network Analysis: The STRING database and Cytoscape software were utilized to construct PPI networks and identify hub genes based on the degree of connectivity.[2]

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed using tools like DAVID or clusterProfiler to understand the biological functions of the identified genes.[2]

  • Survival Analysis: The Kaplan-Meier method with a log-rank test was used to assess the prognostic value of identified hub genes using clinical data from TCGA.[1]

Study 3: Machine Learning for Biomarker Identification
  • Data Sources: Microarray dataset GSE26899 (discovery cohort) and RNA-seq dataset GSE248612 (validation cohort) from GEO.[3]

  • Data Preprocessing: Raw data underwent quantile normalization, and low-variance genes were filtered out.[3]

  • Feature Selection: The top 200 differentially expressed genes were selected as features for the machine learning models.[3]

  • Machine Learning Models: Several classifiers were trained and evaluated, including Random Forest, Logistic Regression, and Neural Networks. The dataset was split into a 70% training set and a 30% testing set.[3]

  • Performance Evaluation: The diagnostic performance of the models was assessed using the Area Under the Receiver Operating Characteristic Curve (AUC), accuracy, sensitivity, and specificity. The Random Forest model demonstrated the highest AUC of 0.952.[3]

Visualizing STAD-Related Signaling Pathways and Workflows

Understanding the signaling pathways in which identified targets are involved is crucial for drug development. Additionally, a clear view of the experimental workflow aids in planning and executing bioinformatic analyses.

experimental_workflow cluster_data Data Acquisition & Preprocessing cluster_analysis Bioinformatic Analysis cluster_downstream Downstream Analysis & Validation data_acq Data Acquisition (TCGA, GEO) data_proc Data Preprocessing (Normalization, Filtering) data_acq->data_proc deg Differential Expression Analysis (limma, DESeq2) data_proc->deg wgcna WGCNA data_proc->wgcna ml Machine Learning (Random Forest, etc.) data_proc->ml ppi PPI Network Analysis (STRING, Cytoscape) deg->ppi wgcna->ppi enrichment Functional Enrichment (GO, KEGG) ppi->enrichment survival Survival Analysis ppi->survival ml->enrichment ml->survival validation Experimental Validation survival->validation

A generalized experimental workflow for STAD target discovery.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival mTORC1->Proliferation

The PI3K/AKT/mTOR signaling pathway, often dysregulated in STAD.

mapk_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

The MAPK signaling pathway, a key regulator of cell fate.

wnt_pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b APC APC Dsh->APC BetaCatenin β-catenin GSK3b->BetaCatenin degrades APC->BetaCatenin degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes

The Wnt/β-catenin signaling pathway, crucial in development and cancer.

References

Safety Operating Guide

Navigating the Disposal of STAD 2: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of STAD 2

A clear understanding of a substance's properties is the first step toward its safe handling and disposal. The available data for this compound is summarized below.

PropertyValue
Molecular Weight 2096.68 g/mol [1][2]
Molecular Formula C₁₀₂H₁₈₂N₂₄O₂₂[1][2][3]
Appearance Solid[3]
Solubility Soluble to 1 mg/ml in 50% acetonitrile/water[1][2]
Storage Store at -20°C[1][2]
CAS Number 1542100-77-5[1]

General Disposal Procedures for Laboratory Chemicals

In the absence of explicit instructions for this compound, the following general procedures for the disposal of chemical waste should be followed. These steps are based on standard laboratory safety protocols and are intended as a guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Step 1: Waste Identification and Classification

  • Characterize the Waste: Based on its known properties, this compound is a solid organic compound. While specific hazard classifications are not provided in the search results, it should be treated as a potentially hazardous chemical.

  • Consult Safety Data Sheets (SDS): Although a specific SDS for this compound was not found, it is crucial to always search for and review the SDS for any chemical before use and disposal[4]. An SDS provides comprehensive safety and disposal information. In its absence, treat the substance with caution.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Chemical Waste for Incineration"). Include the accumulation start date.

Step 3: Storage of Waste

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Follow Storage Conditions: Adhere to the recommended storage conditions for this compound, which is -20°C, if storing for an extended period before disposal pickup[1][2].

Step 4: Scheduling Waste Pickup

  • Contact EHS: Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.

Experimental Protocols: this compound as an AKAP Disruptor

This compound is a stapled peptide designed to disrupt the interaction between Protein Kinase A (PKA) and AKAPs. This mechanism is central to its function in research applications.

Mechanism of Action: this compound selectively binds to the RII subunit of PKA with high affinity (Kd = 6.2 nM), thereby blocking its interaction with AKAPs[1][2]. AKAPs are scaffolding proteins that localize PKA to specific subcellular locations, which is crucial for the spatial and temporal regulation of PKA signaling. By disrupting this interaction, this compound can be used to study the physiological roles of PKA signaling at specific locations within the cell.

STAD2_Mechanism Mechanism of this compound as an AKAP disruptor. cluster_PKA PKA Holoenzyme PKA_RII PKA-RII PKA_C PKA-C PKA_RII->PKA_C Inhibits Downstream Downstream Substrates PKA_C->Downstream AKAP AKAP AKAP->PKA_RII Binds STAD2 This compound STAD2->PKA_RII Phosphorylation Phosphorylation Downstream->Phosphorylation Disposal_Workflow Decision workflow for the disposal of this compound. Start Start: Need to dispose of this compound CheckSDS Check for this compound Safety Data Sheet (SDS) Start->CheckSDS SDSFound SDS Found? CheckSDS->SDSFound FollowSDS Follow Disposal Instructions in Section 13 of SDS SDSFound->FollowSDS Yes ConsultEHS Consult Institutional EHS Guidelines SDSFound->ConsultEHS No End End: Proper Disposal FollowSDS->End ClassifyWaste Classify as Hazardous Chemical Waste ConsultEHS->ClassifyWaste Containerize Package and Label Waste Container ClassifyWaste->Containerize Store Store in Satellite Accumulation Area Containerize->Store SchedulePickup Schedule Waste Pickup with EHS Store->SchedulePickup SchedulePickup->End

References

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